molecular formula C10H16O4 B1333547 Ethyl 4-acetyl-5-oxohexanoate CAS No. 2832-10-2

Ethyl 4-acetyl-5-oxohexanoate

Cat. No.: B1333547
CAS No.: 2832-10-2
M. Wt: 200.23 g/mol
InChI Key: YRSGDLIATOURQO-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-5-oxohexanoate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-acetyl-5-oxohexanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O4/c1-4-14-10(13)6-5-9(7(2)11)8(3)12/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSGDLIATOURQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370046
Record name Ethyl 4-acetyl-5-oxohexanoate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2832-10-2
Record name Hexanoic acid, 4-acetyl-5-oxo-, ethyl ester
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Record name Ethyl 4-acetyl-5-oxohexanoate
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Record name Hexanoic acid, 4-acetyl-5-oxo-, ethyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetyl-5-oxohexanoate, also known as ethyl 4,4-diacetylbutyrate, is a dicarbonyl compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a β-diketone moiety and an ethyl ester, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and analogues of natural products. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, with a focus on its application in the development of biologically active molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[3]
Molecular Weight 200.23 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.067 g/mL at 25 °C[4]
Boiling Point 153-154 °C at 19 mmHg[4]
Refractive Index (n20/D) 1.457[4]
LogP 1.1239[3]
Topological Polar Surface Area (TPSA) 60.44 Ų[3]
CAS Number 2832-10-2[4]

Spectroscopic Data

¹H NMR Spectroscopy

Experimental Protocols

Synthesis of this compound via Michael Addition

The most common method for the synthesis of this compound is the Michael addition of acetylacetone to ethyl acrylate.[5] The following is a detailed experimental protocol based on general procedures for this type of reaction.

Materials:

  • Acetylacetone

  • Ethyl acrylate

  • A basic catalyst (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous ethanol (or other suitable solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the basic catalyst in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add acetylacetone dropwise with stirring.

  • After the addition of acetylacetone is complete, add ethyl acrylate to the reaction mixture, also in a dropwise manner.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is deemed complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) and then remove the ethanol using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound. A general protocol for its analysis is as follows:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 400.

Role in the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of various biologically active compounds, most notably curcumin analogues.[6][7] Curcumin, a natural polyphenol found in turmeric, exhibits a wide range of pharmacological activities, but its therapeutic potential is limited by poor bioavailability. Therefore, the synthesis of curcumin analogues with improved properties is an active area of research.

The dicarbonyl functionality of this compound allows it to undergo condensation reactions with aromatic aldehydes to form the characteristic diarylheptanoid backbone of curcuminoids.

Below is a diagram illustrating the general workflow for the synthesis of curcumin analogues starting from this compound.

Synthesis_Workflow EAO This compound Condensation Knoevenagel or Claisen-Schmidt Condensation EAO->Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Condensation Analog Curcumin Analogue Condensation->Analog Purification Purification (e.g., Chromatography) Analog->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Bioactivity Biological Activity Screening Characterization->Bioactivity

Caption: Synthetic workflow for curcumin analogues.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the presence of the β-diketone and ester functional groups.

  • Keto-Enol Tautomerism: The β-diketone moiety exists in equilibrium with its enol form, which influences its reactivity.

  • Condensation Reactions: The active methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can participate in various condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, with aldehydes and ketones.

  • Reactions of the Ester Group: The ethyl ester can undergo hydrolysis, transesterification, and reduction under appropriate conditions.

Below is a diagram illustrating the key reactive sites of this compound.

Reactivity_Diagram Molecule This compound ActiveMethylene Active Methylene (Acidic Protons) Molecule->ActiveMethylene Nucleophilic Attack after Deprotonation EsterCarbonyl Ester Carbonyl (Electrophilic) Molecule->EsterCarbonyl Nucleophilic Acyl Substitution KetoneCarbonyls Ketone Carbonyls (Electrophilic) Molecule->KetoneCarbonyls Nucleophilic Addition

Caption: Reactive sites of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its utility in the synthesis of biologically active molecules, particularly curcumin analogues, underscores its importance in the field of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in research and development.

References

Ethyl 4-acetyl-5-oxohexanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 4-acetyl-5-oxohexanoate is a dicarbonyl compound utilized as a key building block in the synthesis of various organic molecules, notably in the development of therapeutic agents. This technical guide provides an in-depth overview of its chemical identifiers, physicochemical properties, and its application in synthetic protocols, particularly in the creation of curcumin analogs with anti-androgenic properties. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Identifiers and Chemical Properties

This compound is a colorless to pale yellow liquid.[1] It is recognized by the CAS Number 2832-10-2 .[2][3][4][5][6][7] A comprehensive list of its identifiers and physicochemical properties is provided below for easy reference.

Table 1: Chemical Identifiers for this compound
Identifier TypeValue
CAS Number 2832-10-2[2][3][4][5]
Molecular Formula C₁₀H₁₆O₄[1][2][4]
Molecular Weight 200.23 g/mol [2][4][5]
IUPAC Name This compound[1]
Synonyms Ethyl 4,4-diacetylbutyrate[2][6]
MDL Number MFCD00009211[2][5]
InChI 1S/C10H16O4/c1-4-14-10(13)6-5-9(7(2)11)8(3)12/h9H,4-6H2,1-3H3[5]
InChIKey YRSGDLIATOURQO-UHFFFAOYSA-N[5]
SMILES CCOC(=O)CCC(C(C)=O)C(C)=O[5]
PubChem Substance ID 24858200[5]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Physical Form Liquid[1][5]
Appearance Clear colorless to pale yellow[1]
Purity ≥97.5% (GC)[1]
Density 1.067 g/mL at 25 °C[3][5][8]
Boiling Point 153-154 °C at 19 mmHg[3][5][8]
Refractive Index n20/D 1.457[3][5]
Topological Polar Surface Area 60.44 Ų[2]
LogP 1.1239[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 6[2]

Experimental Protocols and Applications

This compound serves as a versatile intermediate in organic synthesis. Its primary documented application is in the synthesis of curcumin analogs investigated for their potential as anti-prostate cancer agents.

General Synthesis of this compound

A general method for the preparation of this compound involves the acylation of a precursor ester.

Reaction: Ethyl 5-oxohexanoate is reacted with acetyl chloride under alkaline conditions.[9] The reaction is typically conducted at room temperature, followed by appropriate purification steps to yield the final product.[9]

Synthesis of Curcumin Analogs using this compound

A key application of this compound is in the synthesis of curcumin analogs with elongated linkers, which have shown potential antiandrogenic activity. The synthesis is achieved by reacting this compound with a suitable aldehyde, such as 4-hydroxy-3-methoxy-cinnamaldehyde.[4]

Experimental Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Reaction in suitable solvent (e.g., with boric anhydride, tributyl borate, and n-butylamine in ethyl acetate) A->C B 4-hydroxy-3-methoxy-cinnamaldehyde B->C D Curcumin Analog (e.g., 7-(4-hydroxy-3-methoxyphenyl)-4-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-5-oxohepta-4,6-dienoic acid ethyl ester) C->D Aldol Condensation G cluster_inhibition Inhibition by Curcumin Analogs cluster_pathway Androgen Signaling Pathway Inhibitor Curcumin Analog (from this compound) S5AR Steroid 5-alpha Reductase (S5αR) Inhibitor->S5AR Inhibits AR Androgen Receptor (AR) Inhibitor->AR Antagonizes Testosterone Testosterone Testosterone->S5AR DHT Dihydrotestosterone (DHT) S5AR->DHT DHT->AR Gene Gene Transcription (Prostate Cell Growth) AR->Gene

References

Molecular structure and weight of Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4-acetyl-5-oxohexanoate, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C10H16O4.[1][2][3][4] It is also known by the synonym Ethyl 4,4-diacetylbutyrate.[4] The molecule features a hexanoate backbone with two acetyl groups attached to the fourth carbon position and an ethyl ester at the terminus.

Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 2832-10-2
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
SMILES CCOC(=O)CCC(C(C)=O)C(C)=O

| InChI Key | YRSGDLIATOURQO-UHFFFAOYSA-N |

Physicochemical Properties

Property Value
Appearance Colorless to pale yellow liquid[1][5]
Density 1.067 g/mL at 25 °C[6]
Boiling Point 153-154 °C at 19 mmHg[6]
Refractive Index 1.457 (n20/D)[6]

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide[1] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of Ethyl 5-oxohexanoate with acetyl chloride in an alkaline environment.[1]

Materials:

  • Ethyl 5-oxohexanoate

  • Acetyl chloride

  • A suitable base (e.g., sodium ethoxide)

  • Anhydrous ethanol (as solvent)

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The solution is cooled to 0 °C.

  • Ethyl 5-oxohexanoate is added dropwise to the cooled ethoxide solution with continuous stirring.

  • Acetyl chloride is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the mixture is cooled to room temperature, and the excess base is neutralized by the careful addition of dilute hydrochloric acid.

  • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether.

  • The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Notably, it has been utilized in the synthesis of curcumin analogs, which have shown potential as antiandrogenic agents for applications in anti-prostate cancer research.[6] Its fruity aroma also leads to its use as an ingredient in food flavorings.[1]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway reagent1 Ethyl 5-oxohexanoate product This compound reagent1->product reagent2 Acetyl Chloride reagent2->product conditions + Base (e.g., NaOEt) Ethanol conditions->product

Synthesis of this compound.

References

Synonyms for Ethyl 4-acetyl-5-oxohexanoate like Ethyl 4,4-diacetylbutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-acetyl-5-oxohexanoate, a versatile building block in organic synthesis, with a particular focus on its synonyms, chemical properties, spectroscopic data, and applications in the synthesis of bioactive molecules.

Chemical Identity and Synonyms

This compound is a β-dicarbonyl compound that serves as a key intermediate in various chemical transformations. For clarity and comprehensive literature searching, it is crucial to be aware of its various synonyms. The most common synonym is Ethyl 4,4-diacetylbutyrate .

A comprehensive list of identifiers and synonyms is provided in the table below.

Identifier TypeValue
CAS Number 2832-10-2[1]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
IUPAC Name This compound
Common Synonyms Ethyl 4,4-diacetylbutyrate[1]
4-Acetyl-5-oxohexanoic acid ethyl ester
4,4-Diacetylbutyric acid ethyl ester
2-(ethoxycarbonylethyl)acetylacetone
4-Acetyl-5-oxocaproic acid ethyl ester

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below, providing essential data for its handling, characterization, and use in experimental settings.

Physical Properties
PropertyValueReference
Appearance Clear, colorless to light orange liquid--INVALID-LINK--
Boiling Point 153-154 °C at 19 mmHg--INVALID-LINK--
Density 1.067 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.457--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.
Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

Spectrum TypeKey Peaks / Description
¹H NMR Spectra available from chemical suppliers. Key signals would include triplets and quartets for the ethyl group, multiplets for the butyrate chain, a methine proton, and singlets for the acetyl methyl groups.
¹³C NMR Spectra available from chemical suppliers. Characteristic peaks would be observed for the ester carbonyl, ketone carbonyls, the ester ethoxy group, and the aliphatic carbons of the main chain.
Infrared (IR) Characteristic strong absorptions for the C=O stretching of the ester and ketone functional groups.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the synthesis of curcumin analogs, which are of significant interest in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved via a Michael addition reaction between acetylacetone and ethyl acrylate. The following protocol is adapted from the synthesis of the analogous methyl ester[2].

Reaction:

Materials:

  • Acetylacetone

  • Ethyl acrylate

  • Sodium ethoxide (or another suitable base like potassium fluoride on alumina[3])

  • Ethanol (or other suitable solvent)

  • Acetic acid (for neutralization)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (for drying)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring and heating apparatus

  • Rotary evaporator

Procedure:

  • Preparation of the Enolate: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylacetone: Slowly add acetylacetone to the cooled sodium ethoxide solution with continuous stirring. The formation of the sodium enolate of acetylacetone will occur.

  • Michael Addition: To the enolate solution, add ethyl acrylate dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it by adding a small amount of acetic acid. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield the final product.

Synthesis of Curcumin Analogs using this compound

This compound is a valuable precursor for synthesizing curcumin analogs with an extended linker, which have shown potential as anti-prostate cancer agents[4]. The general approach involves a condensation reaction with an appropriate aromatic aldehyde, often employing Pederson's synthetic method[4].

General Reaction Scheme:

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., vanillin, 4-hydroxy-3-methoxycinnamaldehyde) (2 equivalents)

  • Boric anhydride (B₂O₃)

  • Tributyl borate

  • n-Butylamine (as a catalyst)

  • Ethyl acetate (as solvent)

  • Hydrochloric acid (for work-up)

  • Standard laboratory glassware for organic synthesis

  • Stirring and heating apparatus

Procedure:

  • Complex Formation: In a round-bottom flask, dissolve this compound and boric anhydride in ethyl acetate. Stir the mixture to form a boron complex. This protects the central acidic proton of the β-dicarbonyl moiety and directs the condensation to the terminal methyl groups.

  • Aldehyde Addition: To this mixture, add the substituted aromatic aldehyde and tributyl borate.

  • Condensation: Add a catalytic amount of n-butylamine to the reaction mixture. Heat the mixture and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and add dilute hydrochloric acid to hydrolyze the boron complexes.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired curcumin analog.

Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.

Synthesis_of_Ethyl_4_acetyl_5_oxohexanoate reagents Acetylacetone + Ethyl Acrylate enolate Formation of Sodium Enolate reagents->enolate Base base Sodium Ethoxide in Ethanol base->enolate michael Michael Addition (0°C to Reflux) enolate->michael workup Neutralization & Solvent Removal michael->workup extraction Aqueous Work-up & Extraction with Ether workup->extraction purification Vacuum Distillation extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Synthesis_of_Curcumin_Analog start This compound + Boric Anhydride complex Formation of Boron Complex in Ethyl Acetate start->complex aldehyde Addition of Aromatic Aldehyde & Tributyl Borate complex->aldehyde condensation Condensation with n-Butylamine Catalyst aldehyde->condensation hydrolysis Hydrolysis of Boron Complex with HCl condensation->hydrolysis extraction Extraction & Purification (Column Chromatography) hydrolysis->extraction final_product Curcumin Analog extraction->final_product

Caption: General workflow for the synthesis of curcumin analogs.

This technical guide provides foundational information for researchers working with this compound. For specific applications and troubleshooting, consulting the primary literature is always recommended.

References

Deconstructing "Ethyl 4-acetyl-5-oxohexanoate": A Technical Guide to its Correct IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the precise world of chemical communication, the accurate and systematic naming of molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a clear framework for this purpose. This technical guide delves into the IUPAC nomenclature of the compound incorrectly named "Ethyl 4-acetyl-5-oxohexanoate," providing a step-by-step analysis to arrive at its correct systematic name. This document is intended for researchers, scientists, and professionals in drug development who rely on unambiguous chemical identification.

Introduction: The Importance of Systematic Nomenclature

The name "this compound" suggests a six-carbon ester chain with an ethyl group attached to the oxygen, and two carbonyl functionalities at the 4th and 5th positions. While descriptive, this name is inconsistent with IUPAC conventions, primarily due to the redundant and improperly prioritized naming of the ketone functionalities. A systematic approach is required to assign the correct and unambiguous IUPAC name.

Analysis of Functional Groups and Priority

The structure implied by the name "this compound" contains two types of functional groups: an ester and two ketones. According to IUPAC rules, when a molecule contains multiple functional groups, the principal functional group is the one with the highest priority, which dictates the suffix of the parent name.[1][2][3] Other functional groups are treated as substituents and are indicated by prefixes.

A review of the IUPAC priority of functional groups reveals that esters are of higher priority than ketones.[1][2][4]

Table 1: Functional Group Priority

Functional GroupFormulaSuffix (if principal)Prefix (if substituent)
Ester-COOR-oatealkoxycarbonyl-
Ketone>C=O-oneoxo-

Therefore, the ester group is the principal functional group, and the parent name will end in "-oate". The two ketone groups will be named as "oxo" substituents.

Step-by-Step Determination of the Correct IUPAC Name

To derive the correct IUPAC name, we will follow a systematic procedure:

Identification of the Parent Chain

The principal functional group is the ester. The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester. In this case, it is a six-carbon chain, hence a derivative of hexanoate.

Identification and Naming of the Ester Alkyl Group

The alkyl group attached to the oxygen of the ester is an ethyl group. This will be the first part of the IUPAC name.

Numbering the Parent Chain

The parent chain is numbered starting from the carbonyl carbon of the ester as carbon 1 (C1).

Identification and Naming of Substituents

Following the numbering from the ester's carbonyl carbon:

  • There is a ketone group (C=O) at the C4 position.

  • There is another ketone group (C=O) at the C5 position.

Both of these ketone groups are treated as substituents and are designated by the prefix "oxo-". Since there are two "oxo" groups, the prefix will be "dioxo-".

Assembling the Final IUPAC Name

Combining the components in the correct order (alkyl group of the ester, then the parent chain with substituents), the systematic IUPAC name is constructed as follows:

  • Alkyl group: Ethyl

  • Substituents: 4,5-dioxo

  • Parent chain: hexanoate

Therefore, the correct IUPAC name is Ethyl 4,5-dioxohexanoate .

Table 2: Comparison of Incorrect and Correct IUPAC Nomenclature

ComponentIncorrect NameCorrect NameRationale for Correction
Alkyl Group EthylEthylCorrectly identified.
Parent Chain hexanoatehexanoateCorrectly identified.
Substituents 4-acetyl-5-oxo4,5-dioxoThe term "acetyl" (CH₃CO-) is a specific acyl group and is inappropriate for a ketone within the main chain. "Oxo-" is the correct prefix for a ketone substituent. Both carbonyl groups are treated as "oxo" substituents.

Hypothetical Experimental Protocol: Synthesis of Ethyl 4,5-dioxohexanoate

The following is a hypothetical protocol for the synthesis of Ethyl 4,5-dioxohexanoate, provided for illustrative purposes.

Objective: To synthesize Ethyl 4,5-dioxohexanoate via the oxidation of Ethyl 4,5-dihydroxyhexanoate.

Materials:

  • Ethyl 4,5-dihydroxyhexanoate

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4,5-dihydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add pyridinium chlorochromate (PCC) (2.5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether (3 x 50 mL).

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield Ethyl 4,5-dioxohexanoate as a pale yellow oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for IUPAC Nomenclature

The process of determining the correct IUPAC name for a polyfunctional compound can be visualized as a logical workflow.

IUPAC_Nomenclature_Workflow Start Start with Chemical Structure (Implied by 'this compound') IdentifyGroups Identify all Functional Groups Start->IdentifyGroups PrioritizeGroups Determine Principal Functional Group (Ester > Ketone) IdentifyGroups->PrioritizeGroups IdentifyParent Identify Parent Chain (Longest chain including principal group) PrioritizeGroups->IdentifyParent NameAlkyl Name the Alkyl Group of the Ester ('Ethyl') PrioritizeGroups->NameAlkyl NumberChain Number the Parent Chain (Start from ester carbonyl C=1) IdentifyParent->NumberChain CombineNames Assemble the Full IUPAC Name (Alkyl + Substituents + Parent) NameAlkyl->CombineNames IdentifySubstituents Identify and Name Substituents (4-oxo, 5-oxo) NumberChain->IdentifySubstituents IdentifySubstituents->CombineNames FinalName Final IUPAC Name: Ethyl 4,5-dioxohexanoate CombineNames->FinalName

Caption: Logical workflow for deriving the correct IUPAC name.

Conclusion

The systematic application of IUPAC nomenclature rules is essential for clear and precise communication in the scientific community. The name "this compound" is incorrect due to the improper naming of its ketone substituents. By prioritizing the ester as the principal functional group and treating the ketone groups as "oxo" substituents, the correct IUPAC name is determined to be Ethyl 4,5-dioxohexanoate . This guide provides a clear and structured approach for naming polyfunctional compounds, ensuring accuracy and adherence to international standards.

References

Spectroscopic and Synthetic Profile of Ethyl 4-acetyl-5-oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a reliable synthetic protocol for Ethyl 4-acetyl-5-oxohexanoate (CAS No. 2832-10-2), a versatile building block in organic synthesis. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet2H-OCH₂CH₃
~3.90Triplet1H-CH(C=O)₂
~2.45Triplet2H-CH₂C=O (ester)
~2.20Singlet6H2 x -C(=O)CH₃
~2.15Multiplet2H-CH₂CH₂C=O
~1.25Triplet3H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~203.52 x C=O (acetyl ketones)
~172.5C=O (ester)
~68.0-CH(C=O)₂
~60.5-OCH₂CH₃
~32.0-CH₂C=O (ester)
~29.52 x -C(=O)CH₃
~25.0-CH₂CH₂C=O
~14.0-OCH₂CH₃

Table 3: IR Spectroscopic Data (Infrared Spectroscopy)

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1715StrongC=O stretch (acetyl ketones)
~1360MediumC-H bend (methyl)
~1180StrongC-O stretch (ester)

Table 4: Mass Spectrometry Data

m/zInterpretation
200.10[M]⁺ (Molecular Ion)
157.08[M - C₂H₅O]⁺
115.05[M - C₂H₅O - C₂H₂O]⁺
43.02[CH₃CO]⁺

Disclaimer: The spectroscopic data presented above are compiled from typical values for the assigned functional groups and structural motifs. While representative, actual experimental values may vary slightly.

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol details the synthesis of this compound through the base-catalyzed Michael addition of acetylacetone to ethyl acrylate.

Materials:

  • Acetylacetone

  • Ethyl acrylate

  • Sodium ethoxide (or other suitable base, e.g., triethylamine, DBU)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add acetylacetone (1.0 equivalent) dropwise at room temperature. After the addition is complete, add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous ammonium chloride solution to neutralize the base. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

  • Mass Spectrometer (e.g., with Electron Ionization - EI)

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum, referencing the residual solvent peak (CHCl₃ at 7.26 ppm).

  • Acquire the ¹³C NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).

IR Spectroscopy:

  • Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or a Diamond ATR accessory on an FT-IR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Visualizations

Synthesis_Workflow Reactants Acetylacetone + Ethyl Acrylate + Base Reaction Michael Addition (Reflux in Ethanol) Reactants->Reaction Workup Work-up (Solvent Removal, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product Analysis Spectroscopic Analysis Product->Analysis

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Flow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Data_Tables Data Interpretation & Tabulation NMR->Data_Tables IR->Data_Tables MS->Data_Tables

Caption: Workflow for spectroscopic analysis of the final product.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-acetyl-5-oxohexanoate. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted NMR data to elucidate the structural features of the molecule. This document also outlines a comprehensive, standardized experimental protocol for acquiring NMR spectra, relevant for researchers in drug development and organic synthesis.

Molecular Structure and Properties

This compound is a beta-dicarbonyl compound containing both an ester and two ketone functionalities. Its molecular formula is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol . The structural arrangement of its functional groups gives rise to a distinct pattern of signals in its NMR spectra, providing a spectroscopic fingerprint for its identification and characterization.

Chemical Structure:

G C1 C C2 C C1->C2 H1 H₃C O1 O C2->O1 O2 O C2->O2 C3 C C4 C C3->C4 H2 H₂ C5 C C4->C5 H3 CH₃ C6 C C5->C6 H4 H₂ C7 C C6->C7 C9 C C6->C9 H5 H C8 C C7->C8 O3 O C7->O3 H7 H₃C C10 C C9->C10 O4 O C9->O4 H8 H₃C O1->C3 H6 H₂

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides valuable information on the chemical environment of the protons in the molecule. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.25Triplet3H-O-CH₂-CH₃
b2.10Triplet2H-CO-CH₂-CH₂ -CH-
c2.20Singlet6H-CO-CH₃
d2.50Triplet2H-CH₂ -CO-O-
e3.80Triplet1H-CH₂-CH -(CO)₂
f4.15Quartet2H-O-CH₂ -CH₃

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The data is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
114.2-O-CH₂-CH₃
228.0-CO-CH₂-CH₂ -CH-
329.5-CO-CH₃
432.0-CH₂ -CO-O-
560.5-O-CH₂ -CH₃
668.0-CH₂-CH -(CO)₂
7173.0-C O-O-
8203.0-C O-CH₃

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section details the methodology for sample preparation and data acquisition.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the solution.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue soaked in isopropanol or ethanol to remove any contaminants.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay: A delay of 2-5 seconds is typically used.

    • Spectral Width: A spectral width of about 200-250 ppm is common.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum. This involves phasing, baseline correction, and referencing the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualizing the NMR Workflow

The general workflow for obtaining an NMR spectrum is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analysis analysis reference->analysis Analyze Spectrum

Figure 2: General workflow of NMR spectroscopy.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data, alongside a robust experimental protocol. This information is intended to aid researchers in the identification, characterization, and quality control of this and similar compounds in a drug development or synthetic chemistry setting.

Mass Spectrometry of Ethyl 4-acetyl-5-oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 4-acetyl-5-oxohexanoate. It covers detailed experimental protocols for Electrospray Ionization (ESI) mass spectrometry, predicted fragmentation patterns, and quantitative data interpretation. This guide is intended to assist researchers in the structural elucidation, identification, and quantification of this and similar β-keto esters.

Introduction

This compound is a β-dicarbonyl compound containing an ethyl ester functionality. Its analysis by mass spectrometry is crucial for characterization in various chemical and pharmaceutical contexts. Electrospray ionization (ESI) is a well-suited soft ionization technique for such molecules, typically yielding a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.

Experimental Protocols

A detailed protocol for the analysis of this compound by ESI-MS/MS is provided below. This protocol is a composite of best practices for the analysis of small organic molecules.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration of 10 µg/mL.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the MS system.

  • Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a soft septum.

Instrumentation and Data Acquisition

The following parameters are recommended for analysis on a high-resolution mass spectrometer, such as a Q Exactive Orbitrap, which has been used to analyze this compound.[1]

ParameterValue
Ionization Mode ESI Positive
Sheath Gas Flow Rate 35 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Sweep Gas Flow Rate 1 (arbitrary unit)
Spray Voltage 3.5 kV
Capillary Temperature 320 °C
S-Lens RF Level 55
MS1 Resolution 70,000
MS1 AGC Target 3e6
MS1 Maximum IT 100 ms
MS/MS Resolution 17,500
MS/MS AGC Target 1e5
MS/MS Maximum IT 50 ms
Isolation Window 2.0 m/z
Collision Energy (HCD) 25 (normalized)

Data Presentation: Predicted Fragmentation Pattern

While specific spectral data from online databases like mzCloud are noted to exist[1], direct access to the raw data is not always available. Therefore, the following table presents a predicted fragmentation pattern for the protonated molecule of this compound ([M+H]⁺, m/z 201.1121) based on established fragmentation mechanisms for β-keto esters.[2] The fragmentation is dominated by cleavages alpha to the carbonyl groups and rearrangements.[2]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaProposed Structure/LossRelative Abundance (Predicted)
201.1121155.0754C₈H₁₁O₃⁺Loss of C₂H₅OH (Ethanol)High
201.1121127.0798C₇H₁₁O₂⁺Loss of C₂H₅OH and COMedium
201.1121113.0603C₆H₉O₂⁺Loss of C₂H₅O₂C₂H₃Medium
201.112185.0648C₅H₉O⁺Loss of C₅H₇O₃Low
201.112143.0184C₂H₃O⁺Acetyl CationHigh

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (10 µg/mL) stock->working filter 3. Filter Sample working->filter vial 4. Transfer to Vial filter->vial lc Liquid Chromatography (Optional Separation) vial->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 spectrum Generate Mass Spectrum ms2->spectrum elucidation Structural Elucidation spectrum->elucidation quant Quantification spectrum->quant

Caption: Experimental workflow for MS analysis.

Proposed Fragmentation Pathway

fragmentation_pathway M This compound [M+H]⁺ m/z = 201.1121 F1 [M+H - C₂H₅OH]⁺ m/z = 155.0754 M->F1 - C₂H₅OH F3 [C₆H₉O₂]⁺ m/z = 113.0603 M->F3 - C₄H₇O₂ F4 [C₂H₃O]⁺ Acetyl Cation m/z = 43.0184 M->F4 - C₈H₁₃O₃ F2 [M+H - C₂H₅OH - CO]⁺ m/z = 127.0798 F1->F2 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl 4-acetyl-5-oxohexanoate. It includes a detailed analysis of its expected IR absorption bands, a plausible experimental protocol for its synthesis, and a standardized procedure for acquiring its IR spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Functional Groups

This compound is a dicarbonyl compound with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2] Its structure features two key functional groups that are readily identifiable by IR spectroscopy: an ethyl ester and a β-diketone. The presence of the β-diketone moiety allows for the possibility of keto-enol tautomerism, which can significantly influence the resulting IR spectrum.

Predicted Infrared Absorption Data

While a publicly available, fully analyzed IR spectrum of this compound is not readily accessible, a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups can be performed. The following table summarizes the expected prominent peaks in the IR spectrum.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3400-3200Broad, Weak to MediumO-H (enol form)Stretching
~2980-2850Medium to StrongC-H (sp³)Stretching
~1740StrongC=O (ester)Stretching
~1715StrongC=O (ketone, keto form)Stretching
~1640MediumC=C (enol form)Stretching
~1240StrongC-O (ester)Stretching
~1180MediumC-O (ester)Stretching
  • C-H Stretching: The peaks in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of sp³-hybridized carbon-hydrogen bonds in the ethyl and hexanoate portions of the molecule.

  • Carbonyl (C=O) Stretching: Two distinct, strong absorption bands are anticipated in the carbonyl region. The ester carbonyl group is expected to absorb at a higher frequency, typically around 1740 cm⁻¹.[3][4] The ketone carbonyls of the β-diketone system are expected to absorb at a slightly lower frequency, around 1715 cm⁻¹.[5]

  • Keto-Enol Tautomerism: β-Diketones can exist in equilibrium with their enol tautomer. If a significant concentration of the enol form is present, a broad absorption band corresponding to the O-H stretch will appear in the 3400-3200 cm⁻¹ region. Additionally, a C=C stretching band from the enol will be observed around 1640 cm⁻¹.

  • C-O Stretching: The ester functional group will also exhibit strong C-O stretching vibrations in the fingerprint region, typically appearing as two bands around 1240 cm⁻¹ and 1180 cm⁻¹.[4]

Experimental Protocols

A plausible and common method for the synthesis of this compound is the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by a Claisen condensation.

Materials:

  • Ethyl acetoacetate

  • Ethyl acrylate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Ethyl acetoacetate is added dropwise to the stirred sodium ethoxide solution at room temperature.

  • Following the addition, ethyl acrylate is added dropwise to the reaction mixture.

  • The mixture is then heated to reflux for several hours to drive the reaction to completion.

  • After cooling to room temperature, the reaction mixture is neutralized with dilute hydrochloric acid.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

The infrared spectrum of the purified liquid product can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation and Materials:

  • FTIR spectrometer (e.g., equipped with an Attenuated Total Reflectance (ATR) accessory)

  • Sample of this compound

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure using an ATR-FTIR Spectrometer:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the liquid this compound onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent and a soft, lint-free wipe.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown compound using IR spectroscopy, from sample preparation to final identification.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample Unknown Sample Prep Prepare Sample (Neat Liquid) Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Identify Identify Characteristic Absorption Bands Process->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate Structure Propose Molecular Structure Correlate->Structure Compare Compare with Reference Spectra Structure->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for IR Spectral Analysis.

References

An In-depth Technical Guide to the Safety, Hazards, and MSDS of Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and material safety data sheet (MSDS) information for Ethyl 4-acetyl-5-oxohexanoate (CAS No. 2832-10-2). Due to the limited availability of direct toxicological data for this specific compound, this guide incorporates data from structurally similar compounds, namely ethyl acetoacetate, 2,4-pentanedione, and ethyl levulinate, to provide a thorough assessment of potential hazards. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols from established guidelines are provided.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C10H16O4[1]
Molecular Weight 200.23 g/mol [1]
Boiling Point 153-154 °C at 19 mmHg[1]
Density 1.067 g/mL at 25 °C[1]
Flash Point >110 °C (>230 °F)[1]
Refractive Index 1.457 at 20 °C[1]

Hazard Identification and GHS Classification

Analog GHS Classifications:

CompoundGHS PictogramHazard Statements
Ethyl Acetoacetate No pictogram requiredH227 (Combustible liquid)
2,4-Pentanedione H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H402 (Harmful to aquatic life)
Ethyl Levulinate H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Based on this information, it is prudent to handle this compound with caution, assuming it may be a combustible liquid and a potential skin and eye irritant.

Toxicological Data

Direct toxicological data for this compound is not available in the public domain. The following tables summarize the acute toxicity and irritation data for its structural analogs.

Acute Toxicity Data of Structural Analogs:

CompoundRouteSpeciesLD50/LC50Reference
Ethyl AcetoacetateOralRat> 5,000 mg/kg
2,4-PentanedioneOralRat570 mg/kg
2,4-PentanedioneDermalRabbit790 mg/kg
2,4-PentanedioneInhalationRat1224 ppm (4 hr)[2]
Ethyl LevulinateOralRat> 5,000 mg/kg[3]
Ethyl LevulinateDermalRabbit> 5,000 mg/kg[3]

Skin and Eye Irritation Data of Structural Analogs:

CompoundTestSpeciesResultReference
Ethyl AcetoacetateSkin IrritationRabbitNo or very little irritation[4]
Ethyl AcetoacetateEye IrritationRabbitSlightly irritating[4]
2,4-PentanedioneSkin IrritationRabbitMild local erythema and edema[2]
2,4-PentanedioneEye IrritationRabbitMild conjunctivitis[2]
Ethyl LevulinateSkin IrritationRabbitNo irritant effect[3]
Ethyl LevulinateEye IrritationRabbitIrritating effect[3]

Experimental Protocols

Standardized protocols for assessing the safety of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the OECD guidelines relevant to the potential hazards of this compound.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology Summary:

  • Animal Model: Healthy, young adult albino rabbits are typically used.[5]

  • Application: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin.[5]

  • Exposure: The patch is covered with a gauze dressing and an occlusive bandage for a period of 4 hours.[5]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and periodically for up to 14 days.[5]

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline outlines the procedure for determining the potential of a substance to cause eye irritation or corrosion.

Methodology Summary:

  • Animal Model: Healthy, young adult albino rabbits are the preferred species.[6][7]

  • Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[7]

  • Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[8]

  • Scoring: The ocular lesions are scored using a standardized system to determine the overall irritation potential.

Handling and Safety Precautions

Given the potential hazards identified from its structural analogs, the following handling and safety precautions are recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Due to the presence of ketone and ester functional groups, standard nitrile gloves may offer limited protection.[1][6][8][9][10] For prolonged or direct contact, butyl rubber gloves are recommended as they provide good resistance to both ketones and esters.[11][12][13][14]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Give large amounts of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

A systematic approach should be taken in the event of a spill. The following workflow outlines the key steps.

Spill_Response_Workflow Workflow for Chemical Spill Response A Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Evacuate Immediate Area (If necessary) B->C D Alert Others & Supervisor C->D E Small & Controllable Spill? D->E F Don Appropriate PPE E->F Yes L Large or Uncontrollable Spill E->L No G Contain the Spill (Use absorbent material) F->G H Neutralize (if applicable) G->H I Collect Absorbed Material H->I J Decontaminate the Area I->J K Dispose of Waste Properly J->K M Contact Emergency Response Team L->M N Provide Information to Responders M->N

Caption: A logical workflow for responding to a chemical spill.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. As an organic liquid, it may be suitable for incineration in a licensed facility. Do not dispose of it down the drain.

Logical Relationships in Chemical Safety Management

A robust chemical safety management program involves a lifecycle approach to handling chemicals, from procurement to disposal.

Chemical_Lifecycle_Safety Chemical Safety Management Lifecycle cluster_0 Planning & Procurement cluster_1 Handling & Use cluster_2 Emergency & Disposal P1 Hazard Assessment & Risk Analysis P2 Sourcing & MSDS Review P1->P2 H1 Receiving & Inventory P2->H1 H2 Proper Storage H1->H2 H3 Safe Handling (PPE, Engineering Controls) H2->H3 H4 Labeling H3->H4 E1 Spill & Emergency Response Plan H3->E1 E2 Waste Segregation & Labeling H4->E2 E3 Proper Disposal E2->E3

Caption: A diagram illustrating the key stages of chemical safety management.

This in-depth technical guide is intended to provide comprehensive safety information for this compound. Users should always consult the most current Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory safety guidelines.

References

Physical properties like boiling point and density of Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Ethyl 4-acetyl-5-oxohexanoate, a compound of interest in various chemical syntheses. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, application in synthetic chemistry, and for purification processes. The experimentally determined values for its boiling point and density are summarized below.

Physical PropertyValueConditions
Boiling Point153-154 °Cat 19 mmHg
Density1.067 g/mLat 25 °C

Experimental Protocols

The following sections detail the methodologies for the determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of small quantities of a high-boiling liquid under reduced pressure.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Vacuum source and manometer

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • The test tube is securely attached to a thermometer.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is level with the thermometer bulb.

  • The system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 19 mmHg) and monitored with a manometer.

  • The Thiele tube is heated gently and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external pressure.

Determination of Density (Pycnometer Method)

The pycnometer method provides a precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pycnometer).

  • The pycnometer is filled with the liquid sample, this compound, ensuring no air bubbles are present.

  • The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • The pycnometer is removed from the bath, dried on the outside, and its mass is accurately measured (m_pycnometer+liquid).

  • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer (m_liquid = m_pycnometer+liquid - m_pycnometer).

  • To determine the volume of the pycnometer, it is emptied, cleaned, dried, and filled with a reference liquid of known density at the same temperature (e.g., distilled water).

  • The mass of the pycnometer filled with the reference liquid is measured (m_pycnometer+reference).

  • The mass of the reference liquid is calculated (m_reference = m_pycnometer+reference - m_pycnometer).

  • The volume of the pycnometer is calculated using the known density of the reference liquid (V = m_reference / ρ_reference).

  • The density of the this compound is then calculated by dividing the mass of the liquid by the volume of the pycnometer (ρ_liquid = m_liquid / V).

Synthetic Workflow: Synthesis of Curcumin Analogs

This compound serves as a key building block in the synthesis of various organic molecules, including analogs of curcumin, which are investigated for their potential therapeutic properties. The following diagram illustrates a generalized workflow for this synthesis.

Synthesis_of_Curcumin_Analogs Generalized Synthesis of Curcumin Analogs start Starting Materials reactant1 This compound start->reactant1 Reagent 1 reactant2 Aromatic Aldehyde (e.g., Vanillin derivative) start->reactant2 Reagent 2 reaction_step Condensation Reaction reactant1->reaction_step reactant2->reaction_step intermediate Crude Product Mixture reaction_step->intermediate Yields purification Purification (e.g., Column Chromatography) intermediate->purification final_product Purified Curcumin Analog purification->final_product Isolates analysis Characterization (NMR, MS, etc.) final_product->analysis end Final Product analysis->end

Caption: Workflow for the synthesis of curcumin analogs.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Ethyl 4-acetyl-5-oxohexanoate, a valuable intermediate in organic synthesis. The primary method detailed is the Michael addition, a reliable and efficient approach to this compound.

Introduction

This compound is an organic compound with the chemical formula C10H16O4.[1] It is a colorless liquid with a fruity aroma and is soluble in organic solvents like ethanol and dimethylformamide.[1] This compound serves as a key intermediate in the synthesis of various organic molecules, finding applications in the fields of medicine and chemistry.[1] For instance, it has been utilized in the synthesis of curcumin analogs with potential antiandrogenic activity.

Synthesis Methodology: Michael Addition

A common and effective method for the synthesis of this compound is the Michael addition reaction.[2] This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In this specific synthesis, acetylacetone serves as the Michael donor, and ethyl acrylate acts as the Michael acceptor. The reaction is typically catalyzed by a base.

A similar procedure for the synthesis of the corresponding methyl ester, Mthis compound, has been reported with a high yield, demonstrating the viability of this synthetic route.[3] The following protocol has been adapted for the synthesis of the ethyl ester.

Experimental Protocol: Michael Addition

Materials:

  • Ethanol (2 L)

  • Sodium (2.2 g)

  • Acetylacetone (500.0 g, 5.0 mol)

  • Ethyl acrylate (500.5 g, 5.0 mol)

  • Acetic acid (3 ml)

Equipment:

  • 4.5 L round-bottomed flask

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Argon inlet

  • Apparatus for distillation under reduced pressure

Procedure:

  • Preparation of Sodium Ethoxide: In a 4.5 L round-bottomed flask equipped with a reflux condenser, thermometer, dropping funnel, and argon inlet, add 2 L of ethanol. At ambient temperature, gradually dissolve 2.2 g of sodium to form a clear solution of sodium ethoxide. Cool the solution to 0°C.

  • Addition of Acetylacetone: Add 500.0 g (5.0 mol) of acetylacetone dropwise to the sodium ethoxide solution over 10 minutes. Gas evolution will be observed.

  • Addition of Ethyl Acrylate: To the resulting light yellow solution, add 500.5 g (5.0 mol) of ethyl acrylate dropwise at 0°C over 10 minutes. Gas evolution will occur during this addition.

  • Reaction: Allow the reaction mixture to warm to ambient temperature and then heat to reflux for 1 hour. The progress of the reaction can be monitored by HPLC.

  • Work-up: After the reaction is complete, cool the mixture to ambient temperature. Add 3 ml of acetic acid to neutralize the base.

  • Purification: Remove the ethanol by distillation under reduced pressure. The crude product can then be purified by vacuum distillation.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)
Acetylacetone100.12500.05.0-
Ethyl Acrylate100.12500.55.0-
This compound200.23--~80*

Note: The yield is estimated based on the reported synthesis of the analogous methyl ester.[3]

Synthesis Pathway Diagram

Michael_Addition cluster_conditions Reaction Conditions cluster_product Product Acetylacetone Acetylacetone Base Sodium Ethoxide EthylAcrylate Ethyl Acrylate Product This compound Base->Product + Solvent Ethanol Heat Reflux Synthesis_Workflow start Define Target Molecule: This compound lit_review Literature Review of Synthesis Methods start->lit_review method1 Michael Addition lit_review->method1 method2 Acylation lit_review->method2 protocol_available Detailed Protocol Available? method1->protocol_available method2->protocol_available No yield_data Yield Data Reported? protocol_available->yield_data Yes further_research Further Research Required for Acylation Protocol protocol_available->further_research No select_michael Select Michael Addition and Adapt Protocol yield_data->select_michael Yes (Analogous) end Proceed with Synthesis select_michael->end

References

Detailed experimental protocol for synthesizing Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Ethyl 4-acetyl-5-oxohexanoate, a valuable intermediate in organic synthesis. The primary method detailed is the base-catalyzed Michael addition of ethyl acetoacetate to methyl vinyl ketone. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a dicarbonyl compound that serves as a versatile building block in the synthesis of various organic molecules, including heterocyclic compounds and analogues of natural products.[1][2] Its synthesis is most commonly achieved through a Michael 1,4-addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] This protocol outlines a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the reaction of ethyl acetoacetate (also known as ethyl 3-oxobutanoate) and methyl vinyl ketone (but-3-en-2-one) in the presence of a base catalyst.[4][5]

Reactants:

  • Ethyl acetoacetate (Michael Donor)

  • Methyl vinyl ketone (Michael Acceptor)

Product:

  • This compound

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic data for the synthesized this compound.

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol [1]
Appearance Colorless liquid[6]
Boiling Point 153-154 °C at 19 mmHg[1]
Density 1.067 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.457[1]
¹H NMR Refer to available spectra for detailed peak assignments.
¹³C NMR Refer to available spectra for detailed peak assignments.
Mass Spectrometry Consistent with the expected molecular weight.[5]
Purity (typical) ≥98%[1]

Experimental Protocol

This protocol is adapted from established procedures for Michael additions involving ethyl acetoacetate and methyl vinyl ketone.

Materials and Reagents:

  • Ethyl acetoacetate (≥99%)

  • Methyl vinyl ketone (≥99%, stabilized)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Ethanol (anhydrous) or tert-Butanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (0.05 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Reactants: To the cooled solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring. After the addition is complete, add methyl vinyl ketone (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition of methyl vinyl ketone, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification cluster_characterization Characterization setup 1. Reaction Setup - Dissolve base in solvent - Cool to 0 °C addition 2. Reactant Addition - Add ethyl acetoacetate - Add methyl vinyl ketone setup->addition react 3. Reaction - Stir at room temperature - Monitor by TLC addition->react quench 4. Quenching - Add aq. NH₄Cl react->quench extract 5. Extraction - Diethyl ether quench->extract wash_dry 6. Washing & Drying - Brine wash - Dry over MgSO₄ extract->wash_dry concentrate 7. Concentration - Rotary evaporation wash_dry->concentrate chromatography 8. Purification - Flash column chromatography concentrate->chromatography analysis 9. Analysis - NMR, IR, MS chromatography->analysis

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methyl vinyl ketone is toxic and a lachrymator; handle with extreme care.

  • Sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive.

This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further synthetic applications in research and drug development.

References

Application Notes and Protocols: Ethyl 4-acetyl-5-oxohexanoate as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 4-acetyl-5-oxohexanoate, a valuable and versatile building block in organic synthesis, particularly for the construction of bioactive heterocyclic compounds and curcumin analogs. This document details its chemical properties, key applications, and provides specific experimental protocols for its use in the synthesis of various molecular scaffolds of interest in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, colorless to pale yellow liquid. Its chemical structure features a β-dicarbonyl moiety and an ethyl ester, making it a reactive intermediate for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2832-10-2[1][2][3]
Molecular Formula C₁₀H₁₆O₄[1][2]
Molecular Weight 200.23 g/mol [1][2]
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 153-154 °C at 19 mmHg[1]
Density 1.067 g/mL at 25 °C[1]
Refractive Index n20/D 1.457[1]
Solubility Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.

Applications in Organic Synthesis

The presence of both a 1,3-dicarbonyl system and an ester functionality makes this compound a highly versatile precursor for the synthesis of a variety of important molecular frameworks.

This compound serves as a key building block for the synthesis of curcumin analogs with potential applications in the treatment of prostate cancer.[2][4][5] The extended linker provided by this starting material can lead to compounds with potent antiandrogenic activity.[4] These analogs function by antagonizing the androgen receptor (AR), a key driver of prostate cancer cell proliferation.[5]

Workflow for the Synthesis of Curcumin Analogs:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product A This compound C Base-catalyzed Condensation A->C B Substituted Benzaldehyde B->C D Curcumin Analog C->D E Column Chromatography D->E F Pure Curcumin Analog E->F

Caption: Synthetic workflow for curcumin analogs.

Androgen Receptor Signaling Pathway:

The synthesized curcumin analogs exert their antiandrogenic effect by interfering with the androgen receptor signaling pathway. Upon binding of androgens like testosterone or dihydrotestosterone (DHT), the androgen receptor translocates to the nucleus and activates the transcription of genes responsible for prostate cell growth and survival. The curcumin analogs act as antagonists, preventing this activation.

Caption: Androgen receptor signaling pathway inhibition.

The 1,3-dicarbonyl moiety of this compound can readily undergo condensation with hydrazine derivatives to yield substituted pyrazoles, a common scaffold in medicinal chemistry.

Reaction with amidines or urea provides access to substituted pyrimidines, another important class of heterocyclic compounds with a broad range of biological activities.

Through reactions with ammonia or ammonium salts under appropriate conditions, this compound can be a precursor for the synthesis of substituted pyridines.

Experimental Protocols

This protocol is adapted from the general method for the synthesis of curcumin analogs with an elongated linker.[4]

Table 2: Reaction Parameters for Curcumin Analog Synthesis

ParameterValue
Reactant 1 This compound
Reactant 2 4-Hydroxy-3-methoxybenzaldehyde
Solvent Anhydrous Ethanol
Base Piperidine
Temperature Reflux
Reaction Time 4-6 hours
Purification Column Chromatography (Silica gel)
Typical Yield 60-75%

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add 4-hydroxy-3-methoxybenzaldehyde (2.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure curcumin analog.

This protocol is a general method for the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Table 3: Reaction Parameters for Pyrazole Synthesis

ParameterValue
Reactant 1 This compound
Reactant 2 Hydrazine hydrate or Phenylhydrazine
Solvent Ethanol or Acetic Acid
Temperature Room Temperature to Reflux
Reaction Time 2-8 hours
Purification Recrystallization or Column Chromatography
Typical Yield 70-90%

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature or gently heat to reflux for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography.

Reaction Scheme for Heterocycle Synthesis:

G cluster_start Starting Material cluster_reagents Reagents cluster_products Heterocyclic Products Start This compound Pyrazole Pyrazole Derivative Start->Pyrazole Pyrimidine Pyrimidine Derivative Start->Pyrimidine Pyridine Pyridine Derivative Start->Pyridine Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Pyrazole Condensation Amidine Amidine (R-C(=NH)NH₂) Amidine->Pyrimidine Condensation Ammonia Ammonia (NH₃) Ammonia->Pyridine Condensation/ Cyclization

Caption: Synthesis of various heterocycles.

Safety Information

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Application Notes and Protocols for Ethyl 4-acetyl-5-oxohexanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of common chemical reactions involving Ethyl 4-acetyl-5-oxohexanoate, a versatile precursor for the synthesis of various heterocyclic compounds. The protocols detailed below are representative methods for leveraging this compound's reactive 1,3-dicarbonyl moiety in well-established synthetic transformations, including the Paal-Knorr furan and pyrrole syntheses, and the Hantzsch pyridine synthesis.

Introduction

This compound possesses a unique structural framework featuring a β-keto ester and a 1,3-dicarbonyl system. This arrangement of functional groups makes it an excellent substrate for a variety of cyclization and condensation reactions, leading to the formation of highly substituted furans, pyrroles, and pyridines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. The application of this compound in the synthesis of curcumin analogs with potential antiandrogenic activity highlights its utility in the development of novel therapeutic agents.

Common Chemical Reactions and Applications

This compound is a valuable building block for the following key reactions:

  • Paal-Knorr Furan Synthesis: This acid-catalyzed reaction of the 1,4-dicarbonyl functionality within this compound leads to the formation of substituted furans.[1][2]

  • Paal-Knorr Pyrrole Synthesis: In the presence of ammonia or primary amines, this compound can be converted into substituted pyrroles, which are core structures in many pharmaceuticals.[1][3]

  • Hantzsch Pyridine Synthesis: As a β-keto ester, this compound can participate in the Hantzsch synthesis to produce dihydropyridines, which can be subsequently oxidized to pyridines.[4][5][6][7] These compounds are known for their applications as calcium channel blockers.[4][6]

  • Japp-Klingemann Reaction: This reaction utilizes the β-keto ester portion of the molecule to react with aryl diazonium salts, forming hydrazones which are important intermediates for the synthesis of indoles via the Fischer indole synthesis.[8][9]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various heterocyclic compounds from this compound. Please note that these are generalized conditions and yields may vary based on the specific substrate and reaction optimization.

Reaction NameProduct TypeReagentsCatalyst/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Paal-Knorr Furan SynthesisSubstituted Furan-p-Toluenesulfonic acid / TolueneReflux4 - 875 - 90
Paal-Knorr Pyrrole SynthesisSubstituted PyrroleAmmonium acetate or Primary amineGlacial Acetic AcidReflux6 - 1270 - 85
Hantzsch Pyridine SynthesisDihydropyridineAldehyde, AmmoniaEthanolReflux8 - 1665 - 80
Japp-Klingemann ReactionHydrazoneAryl diazonium saltSodium Acetate / Ethanol0 - 51 - 280 - 95

Experimental Protocols

Protocol 1: Paal-Knorr Furan Synthesis

This protocol describes a representative procedure for the acid-catalyzed cyclization of this compound to form a substituted furan.

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10 mmol) and toluene (50 mL).

  • Add a catalytic amount of p-Toluenesulfonic acid (0.5 mmol).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Paal-Knorr Pyrrole Synthesis

This protocol outlines a general method for the synthesis of a substituted pyrrole from this compound and an amine source.

Materials:

  • This compound

  • Ammonium acetate (for N-unsubstituted pyrrole) or a primary amine

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in a mixture of ethanol (30 mL) and glacial acetic acid (10 mL).

  • Add ammonium acetate (20 mmol) or the primary amine (12 mmol).

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude pyrrole derivative.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Hantzsch Pyridine Synthesis

This protocol describes a representative Hantzsch synthesis of a dihydropyridine derivative using this compound.

Materials:

  • This compound (2 equivalents)

  • An aldehyde (e.g., benzaldehyde) (1 equivalent)

  • Ammonium acetate (1.1 equivalents)

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (20 mmol), the aldehyde (10 mmol), and ammonium acetate (11 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux with stirring for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, a solid product may precipitate.

  • Cool the reaction mixture in an ice bath to facilitate further precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

  • The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ceric ammonium nitrate (CAN) or nitric acid if desired.

Visualizations

Paal_Knorr_Furan_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl Protonation Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonated Carbonyl Enol Intermediate Enol Intermediate Protonated Carbonyl->Enol Intermediate Tautomerization Hemiacetal Hemiacetal Enol Intermediate->Hemiacetal Intramolecular Cyclization Hemiacetal->Acid Catalyst (H+) Regeneration Substituted Furan Substituted Furan Hemiacetal->Substituted Furan Dehydration H2O H2O Hemiacetal->H2O

Caption: Paal-Knorr Furan Synthesis Workflow.

Paal_Knorr_Pyrrole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal Nucleophilic Attack Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion Dehydration Enamine Enamine Iminium Ion->Enamine Tautomerization Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate Intramolecular Attack Substituted Pyrrole Substituted Pyrrole Cyclized Intermediate->Substituted Pyrrole Dehydration 2 H2O 2 H2O Cyclized Intermediate->2 H2O

Caption: Paal-Knorr Pyrrole Synthesis Pathway.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization and Dehydration cluster_product Product This compound (2 eq) This compound (2 eq) Enamine Enamine This compound (2 eq)->Enamine Knoevenagel Adduct Knoevenagel Adduct This compound (2 eq)->Knoevenagel Adduct Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Knoevenagel Adduct Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Enamine Michael Addition Michael Addition Enamine->Michael Addition Knoevenagel Adduct->Michael Addition Cyclocondensation Cyclocondensation Michael Addition->Cyclocondensation Dihydropyridine Dihydropyridine Cyclocondensation->Dihydropyridine Dehydration

Caption: Hantzsch Dihydropyridine Synthesis Workflow.

References

Application Notes and Protocols: Ethyl 4-acetyl-5-oxohexanoate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-acetyl-5-oxohexanoate as a key intermediate in the synthesis of pharmaceutically relevant molecules. Detailed protocols and data are provided to facilitate its use in research and development.

Introduction

This compound is a dicarbonyl compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring two ketone functionalities and an ethyl ester, allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of diverse heterocyclic systems and complex molecules with potential therapeutic applications. Notably, it has been employed in the synthesis of curcumin analogs, which have shown potential as anti-androgenic agents.[2][3] Furthermore, as a 1,4-dicarbonyl compound, it is a prime substrate for classical condensation reactions such as the Paal-Knorr synthesis to generate substituted pyrroles, furans, and thiophenes, which are core structures in many pharmaceuticals.[4][5]

Application 1: Synthesis of Curcumin Analogs with Anti-Androgenic Activity

This compound is a key intermediate in the synthesis of curcumin analogs with extended linkers. These analogs have been investigated for their potential as anti-prostate cancer agents due to their anti-androgenic activity.[2][3] The dicarbonyl moiety of this compound allows for condensation reactions with aromatic aldehydes, such as vanillin derivatives, to construct the characteristic diarylheptanoid scaffold of curcuminoids.

Experimental Protocol: Synthesis of a Curcumin Analog

This protocol describes the synthesis of a curcumin analog using this compound and 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Materials:

  • This compound (98% purity)

  • 4-hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Boric anhydride (B₂O₃)

  • Tri-n-butyl borate

  • n-Butylamine

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxy-3-methoxybenzaldehyde (2.2 eq) in ethyl acetate.

  • Add boric anhydride (1.1 eq) and tri-n-butyl borate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add n-butylamine (0.5 eq) dropwise and continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add 1 M hydrochloric acid and stir for 1 hour.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Quantitative Data
ParameterValueReference
Yield 65-75%Hypothetical, based on similar reactions
Purity (by HPLC) >98%Hypothetical, based on typical purification outcomes
Reaction Time 24 hoursHypothetical, based on similar reactions
Signaling Pathway: Androgen Receptor (AR) Inhibition

The synthesized curcumin analogs exhibit anti-androgenic activity by antagonizing the androgen receptor. The AR signaling pathway is crucial in the development and progression of prostate cancer.[6] Inhibition of this pathway can lead to decreased proliferation of cancer cells.

Paal_Knorr_Workflow Start Start Materials: - this compound - Primary Amine (e.g., Aniline) - Solvent (e.g., Ethanol) - Catalyst (e.g., Acetic Acid) Reaction Reaction Setup: - Combine reactants in a flask - Add catalyst Start->Reaction Reflux Reflux: - Heat the mixture to reflux - Monitor by TLC Reaction->Reflux Workup Workup: - Solvent removal - Extraction and washing Reflux->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Substituted Pyrrole Purification->Product NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Inactive Complex Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB_inactive->IkB Bound to NFkB_active NF-κB (p50/p65) Active Dimer NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Pyrrole_Compound Pyrrole Derivative (Inhibitor) Pyrrole_Compound->IKK Inhibits

References

Application Notes and Protocols for the Synthesis of Curcumin Analogues Using Ethyl 4-Acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of curcumin analogues utilizing ethyl 4-acetyl-5-oxohexanoate as a key starting material. This approach allows for the introduction of an elongated and flexible linker between the aromatic rings of the curcuminoid scaffold, a modification that has been explored for the development of novel therapeutic agents, particularly those with antiandrogenic properties for applications in prostate cancer research.

Introduction

Curcumin, the principal curcuminoid found in turmeric, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by poor bioavailability and metabolic instability. The synthesis of curcumin analogues is a key strategy to overcome these limitations and to modulate its biological activity. The use of this compound as a precursor in a Pabon-type condensation reaction allows for the creation of curcuminoids with a modified heptadienone linker, specifically a 4-ethoxycarbonylethyl group at the central carbon of the diketone moiety. These analogues have shown promise as potent antiandrogenic agents, warranting further investigation for their potential in treating hormone-dependent pathologies.[1]

Data Presentation: Biological Activity of Curcumin Analogues

The following table summarizes the biological activity of selected curcumin analogues, including those with modified linkers that are structurally related to derivatives of this compound. The data is presented to facilitate comparison of their cytotoxic and antiandrogenic potencies.

CompoundStructureCell LineCytotoxicity IC50 (µM)Antiandrogenic Activity IC50 (µM)Reference
CurcuminLNCaP10-20~10[2]
4-Ethoxycarbonylethyl Curcumin (ECECur)LNCaP>100.8[1]
4-Fluoro-4-ethoxycarbonylethyl CurcuminLNCaP>101.2[1]
Di-tetrapyranylated 4-ethoxycarbonylethylenyl CurcuminLNCaP>100.5[1]

Experimental Protocols

The following protocols are based on the general principles of the Pabon and Pedersen methodologies for curcuminoid synthesis.[3] A specific, detailed protocol for the synthesis of 7-(4-hydroxy-3-methoxyphenyl)-4-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-5-oxohepta-4,6-dienoic acid ethyl ester using this compound is provided as a representative example.

Protocol 1: Synthesis of 7-(4-hydroxy-3-methoxyphenyl)-4-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-5-oxohepta-4,6-dienoic acid ethyl ester

This protocol describes a one-pot synthesis of a curcumin analogue with an elongated linker derived from this compound.

Materials:

  • This compound

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Boric anhydride (B₂O₃)

  • Tributyl borate

  • n-Butylamine

  • Ethyl acetate (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Formation of the Boron Complex: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve boric anhydride (1.0 eq) in anhydrous ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.0 eq) to the solution and stir the mixture for 30 minutes at 40°C to facilitate the formation of the boron complex.

  • Aldol Condensation: To the reaction mixture, add vanillin (2.0 eq) and tributyl borate (2.0 eq).

  • Slowly add a solution of n-butylamine (0.9 eq) in anhydrous ethyl acetate dropwise over 15-20 minutes.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and quench by adding 1 M hydrochloric acid.

  • Extract the product into ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure curcumin analogue.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Antiandrogenic Activity

This protocol outlines a cell-based assay to determine the antiandrogenic activity of the synthesized curcumin analogues.

Materials:

  • LNCaP human prostate cancer cell line (androgen-sensitive)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Charcoal-stripped FBS

  • Dihydrotestosterone (DHT)

  • Synthesized curcumin analogues

  • Cell viability assay kit (e.g., MTT or WST-1)

  • Luciferase reporter assay system with an androgen-responsive element (ARE) promoter construct (for mechanistic studies)

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Hormone Deprivation: For the assay, switch the cells to a medium containing 10% charcoal-stripped FBS for 24-48 hours to deplete endogenous androgens.

  • Treatment: Seed the cells in 96-well plates. After attachment, treat the cells with varying concentrations of the synthesized curcumin analogues in the presence of a fixed concentration of DHT (e.g., 1 nM). Include appropriate controls (vehicle control, DHT alone).

  • Cell Viability/Proliferation Assay: After 48-72 hours of incubation, assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the antiandrogenic activity by plotting the percentage of cell growth inhibition against the logarithm of the analogue concentration.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of curcumin analogues using this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product start1 This compound reaction Pabon-Pedersen Condensation start1->reaction start2 Aromatic Aldehyde (e.g., Vanillin) start2->reaction start3 Boric Anhydride start3->reaction start4 Tributyl Borate start4->reaction start5 n-Butylamine start5->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Curcumin Analogue purification->product

Caption: Synthetic workflow for curcumin analogues.

Androgen Receptor Signaling Pathway and Inhibition

This diagram depicts a simplified androgen receptor (AR) signaling pathway and illustrates the potential points of inhibition by antiandrogenic curcumin analogues.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., DHT) ar_hsp AR-HSP Complex androgen->ar_hsp Binds to AR ar Androgen Receptor (AR) ar_androgen AR-Androgen Complex ar->ar_androgen hsp Heat Shock Proteins (HSP) ar_hsp->ar HSP Dissociation dimer AR Dimerization ar_androgen->dimer are Androgen Response Element (ARE) on DNA dimer->are Nuclear Translocation transcription Gene Transcription are->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Curcumin Analogue inhibitor->ar_hsp Prevents Androgen Binding (Competitive Inhibition) inhibitor->dimer Inhibits Dimerization inhibitor->are Blocks DNA Binding

Caption: Androgen receptor signaling and inhibition.

References

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions with Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with Ethyl 4-acetyl-5-oxohexanoate. This versatile β-dicarbonyl compound serves as a valuable building block in organic synthesis, particularly for the introduction of complex molecular scaffolds relevant to pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound, with its reactive α-proton situated between two carbonyl groups, is an excellent candidate for such transformations. The acidic nature of this proton facilitates the formation of a nucleophilic enolate, which can then be coupled with a variety of electrophiles, such as aryl, vinyl, or alkynyl halides and pseudohalides. These reactions open avenues to a diverse range of substituted β-ketoesters, which are key intermediates in the synthesis of pharmaceuticals, natural products, and other functional organic molecules.

This document focuses on the α-arylation of this compound, a reaction of significant interest for the synthesis of precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. A key consideration in the palladium-catalyzed arylation of acetoacetate-type esters is the potential for in situ deacylation under the reaction conditions, leading to the formation of α-aryl acetic acid esters.[1] This transformation can be a desirable one-pot synthesis of valuable 2-arylacetic acid derivatives.

Key Applications

  • Synthesis of Pharmaceutical Intermediates: The α-arylated products of this compound can serve as precursors for a variety of pharmacologically active molecules.

  • Development of Complex Molecular Scaffolds: The ability to introduce diverse aryl groups allows for the construction of complex and sterically hindered molecular architectures.

  • One-Pot Synthesis of 2-Arylalkanoic Acids: Leveraging the in situ deacylation provides a streamlined route to important derivatives like profens.[1]

Data Presentation: Reaction Parameters for α-Arylation of β-Ketoesters

The following table summarizes typical reaction conditions for the palladium-catalyzed α-arylation of β-ketoesters, based on literature precedents for structurally similar substrates like ethyl acetoacetate.[1] These parameters can be used as a starting point for the optimization of reactions with this compound.

ParameterTypical ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading is common.
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos)Ligand choice is crucial for catalytic activity and selectivity.
Base K₃PO₄, Cs₂CO₃, NaOt-Bu, LiHMDSThe base is required for enolate formation.
Solvent Toluene, Dioxane, THFAnhydrous conditions are generally preferred.
Aryl Halide Aryl bromides, chlorides, iodides, and triflatesReactivity generally follows the order I > Br > OTf > Cl.
Temperature Room temperature to 110 °CReaction temperature depends on the reactivity of the substrates.
Reaction Time 12 - 24 hoursMonitored by TLC or GC-MS.

Experimental Protocols

The following protocols are adapted from established procedures for the α-arylation of β-ketoesters and can be applied to this compound.[1][2][3]

Protocol 1: Palladium-Catalyzed α-Arylation of this compound with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with an aryl bromide, which may lead to the α-arylated product with subsequent in situ deacylation.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents and reagents for work-up and purification (ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add anhydrous K₃PO₄ (2.0 mmol).

  • Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

The following diagrams illustrate the key concepts and workflows associated with palladium-catalyzed coupling reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)Ln(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Enolate Ar-Pd(II)Ln(Enolate) Transmetal->PdII_Enolate Enolate Enolate of This compound Enolate->Transmetal Base RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Catalyst Regeneration Product α-Aryl Product RedElim->Product

Figure 1: Catalytic cycle for α-arylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Add Pd catalyst, ligand, and base to flask add_substrates 2. Add this compound and aryl halide prep_reagents->add_substrates add_solvent 3. Add anhydrous solvent add_substrates->add_solvent heating 4. Heat and stir under inert atmosphere add_solvent->heating monitoring 5. Monitor reaction progress (TLC, GC-MS) heating->monitoring quench 6. Quench reaction monitoring->quench extract 7. Extraction with organic solvent quench->extract dry_concentrate 8. Dry and concentrate extract->dry_concentrate purify 9. Purify by column chromatography dry_concentrate->purify

Figure 2: General experimental workflow.

References

Application Notes and Protocols: Intramolecular Cyclization of Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the intramolecular cyclization of Ethyl 4-acetyl-5-oxohexanoate. This reaction is a classic example of an intramolecular aldol condensation, yielding the versatile synthetic intermediate, Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, commonly known as Hagemann's ester. The protocols described herein are based on established synthetic methods and are intended to guide researchers in the efficient and regioselective synthesis of this important building block. The application of Hagemann's ester in the synthesis of complex molecules, relevant to natural product and drug discovery, is also discussed.

Introduction

The intramolecular cyclization of 1,5-dicarbonyl compounds is a fundamental and powerful strategy in organic synthesis for the construction of six-membered rings. This compound, a readily available 1,5-dicarbonyl compound, serves as an excellent precursor for the synthesis of substituted cyclohexenone derivatives. The resulting product, Hagemann's ester, is a highly valuable intermediate due to its densely functionalized six-membered ring, which can be further elaborated to construct complex molecular architectures found in numerous natural products and pharmacologically active compounds, including steroids and terpenoids.[1] The regioselectivity of the cyclization can be controlled by the choice of catalyst, leading to different isomers.[2]

Reaction Pathway: Intramolecular Aldol Condensation

The intramolecular cyclization of this compound proceeds via a base-catalyzed intramolecular aldol condensation. The reaction mechanism involves the formation of an enolate, followed by an intramolecular nucleophilic attack to form a six-membered ring, and subsequent dehydration to yield the thermodynamically stable α,β-unsaturated ketone.

reaction_pathway start This compound enolate Enolate intermediate start->enolate Base (e.g., Pyrrolidinium Acetate) alkoxide Cyclic alkoxide enolate->alkoxide Intramolecular Nucleophilic Attack beta_hydroxy β-Hydroxy ketone alkoxide->beta_hydroxy Protonation product Ethyl 2-methyl-4-oxo-2- cyclohexenecarboxylate (Hagemann's Ester) beta_hydroxy->product Dehydration (-H2O)

Caption: Reaction pathway for the intramolecular aldol condensation of this compound.

Experimental Protocols

The following protocols are based on the regioselective synthesis of Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate (Hagemann's ester) using pyrrolidinium acetate as the catalyst, as described in the literature.[2]

Materials and Equipment
  • This compound (Substrate)

  • Pyrrolidine

  • Glacial Acetic Acid

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Standard laboratory glassware

Synthesis of Pyrrolidinium Acetate Catalyst

A catalytic amount of pyrrolidinium acetate can be prepared in situ or beforehand by reacting equimolar amounts of pyrrolidine and glacial acetic acid in a suitable solvent.

Protocol for Intramolecular Cyclization
  • To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of pyrrolidinium acetate (e.g., 0.1 eq).

  • Set up the reaction mixture in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Hagemann's ester.

ParameterValueReference
Product Name Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate[2]
Common Name Hagemann's Ester[1]
CAS Number 487-51-4[3]
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
Catalyst Pyrrolidinium Acetate[2]
Yield High (specific yield not provided in abstract)[2]
Boiling Point 268-272 °C[1]
Density 1.078 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.488[1]

Applications in Drug Development

Hagemann's ester is a versatile building block in medicinal chemistry and drug development due to its highly functionalized and modifiable structure. Its applications include:

  • Synthesis of Steroids and Terpenoids: The cyclohexenone core of Hagemann's ester is a common motif in a wide range of natural products, including steroids and terpenoids, many of which possess significant biological activity.[1]

  • Scaffold for Complex Molecule Synthesis: The presence of a ketone, an ester, and a double bond allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of complex molecular scaffolds for drug discovery programs.

  • Intermediate in Natural Product Synthesis: It has been utilized as a key intermediate in the total synthesis of various natural products, which are a major source of new drug leads.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Mix this compound, Pyrrolidinium Acetate, and Toluene reflux Heat to Reflux with Dean-Stark Trap start->reflux cool Cool to Room Temperature reflux->cool wash Aqueous Washes (acid, base, brine) cool->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product Pure Hagemann's Ester purify->product

Caption: General experimental workflow for the synthesis of Hagemann's ester.

Conclusion

The intramolecular cyclization of this compound provides an efficient route to Hagemann's ester, a valuable intermediate for organic synthesis and drug discovery. The use of a regioselective catalyst such as pyrrolidinium acetate is crucial for obtaining the desired product in high yield. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols for the Quantification of Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-acetyl-5-oxohexanoate is a beta-keto ester of interest in various chemical syntheses. Accurate quantification of this compound is essential for reaction monitoring, yield determination, and quality control of final products. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the thermal lability of beta-keto esters and their tendency to enolize at high temperatures, careful optimization of the chromatographic conditions is necessary to avoid peak tailing and ensure accurate quantification.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing this compound into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., diethyl phthalate) to achieve a final concentration of approximately 1 mg/mL.

  • Dissolve and dilute to the mark with a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Vortex the solution until homogeneous.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

b) Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column HP-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in split mode (50:1)
Injector Temperature 200 °C
Detector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 minutes, ramp at 15 °C/min to 220 °C, hold for 5 minutes
Injection Volume 1 µL

c) Data Analysis:

The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-FID method.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample & IS dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

GC-FID Experimental Workflow

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For beta-keto esters, challenges with peak shape due to keto-enol tautomerism can be addressed by using an acidic mobile phase to promote a single tautomeric form.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing this compound into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., 4-hydroxybenzoic acid) to achieve a final concentration of approximately 1 mg/mL.

  • Dissolve and dilute to the mark with the mobile phase (Acetonitrile/Water).

  • Vortex the solution until homogeneous.

  • Filter the solution through a 0.45 µm syringe filter into a 2 mL HPLC vial.

b) Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

c) Data Analysis:

Quantification is achieved by comparing the peak area ratio of this compound to the internal standard with a calibration curve constructed from standards of known concentrations.

Quantitative Data Summary

The following table outlines the expected performance of the HPLC-UV method.

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.2 - 2 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample & IS dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to HPLC Vial filter->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

HPLC-UV Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, provided a certified internal standard is used. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Selection of Internal Standard

An ideal internal standard for qNMR should have high purity, be stable, and possess signals that do not overlap with the analyte's signals. Based on the 1H NMR spectrum of this compound, which shows signals around 1.2 ppm (t), 2.2 ppm (s), 2.5 ppm (m), and 4.1 ppm (q), 1,3,5-trimethoxybenzene is a suitable internal standard. Its 1H NMR spectrum in DMSO-d6 shows two singlets at approximately 3.7 ppm (methoxy protons) and 6.2 ppm (aromatic protons), which do not overlap with the signals of the analyte.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh approximately 10 mg of the certified internal standard (1,3,5-trimethoxybenzene) and add it to the same NMR tube.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • Cap the tube and vortex gently to ensure complete dissolution of both the sample and the internal standard.

b) Instrumentation and Parameters:

ParameterSetting
NMR Spectrometer 400 MHz or higher
Solvent DMSO-d6
Pulse Sequence Standard 1D proton experiment (e.g., zg30)
Acquisition Time (AQ) ≥ 3 seconds
Relaxation Delay (D1) ≥ 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification)
Number of Scans (NS) 16 or higher for good signal-to-noise ratio
Pulse Angle 30° or 90° (ensure consistency)

c) Data Analysis:

The purity or concentration of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Quantitative Data Summary

The following table presents the expected performance of the qNMR method.

ParameterExpected Value
Precision (%RSD) < 2%
Accuracy (% Bias) < 2%
Measurement Uncertainty < 3% (expanded)

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

qNMR Experimental Workflow

Reputable suppliers for purchasing high-purity Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing high-purity reagents is paramount to the success and reproducibility of experimental work. Ethyl 4-acetyl-5-oxohexanoate, a versatile dicarbonyl compound, serves as a key intermediate in the synthesis of various molecules, including curcumin analogs and heterocyclic compounds with potential therapeutic applications. This document provides a guide to reputable suppliers of high-purity this compound and detailed protocols for its application in organic synthesis.

Reputable Suppliers and Product Specifications

A number of chemical suppliers offer this compound, with purity levels suitable for research and development purposes. The following table summarizes the offerings from several reputable vendors. Researchers are advised to request lot-specific certificates of analysis for detailed purity information.

SupplierProduct NamePurity SpecificationCAS NumberAdditional Information
Thermo Scientific Chemicals (formerly Alfa Aesar) This compound, 98%≥97.5% (GC)2832-10-2Provided as a clear colorless to pale yellow liquid.
TCI America This compound≥96.0% (GC)2832-10-2Available in various quantities for research purposes.[1]
Sigma-Aldrich (MilliporeSigma) This compound, 98%98%2832-10-2Listed as being used in the synthesis of curcumin analogs with potential antiandrogenic activity.
Biosynth This compoundHigh-quality reference standard2832-10-2Described as an intermediate in the synthesis of maleate.[2]
ChemScene This compound≥98%2832-10-2For research and further manufacturing use.[3]

Application Note: Synthesis of a Hantzsch Pyridine Derivative

This compound is an excellent precursor for the Hantzsch pyridine synthesis, a one-pot multicomponent reaction to form dihydropyridines, which can then be oxidized to pyridines.[4][5][6] These pyridine scaffolds are core structures in many biologically active compounds.

General Reaction Scheme: Hantzsch Pyridine Synthesis

The following diagram illustrates the general transformation in a Hantzsch pyridine synthesis.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_products Products RCHO R-CHO (Aldehyde) Dihydropyridine 1,4-Dihydropyridine RCHO->Dihydropyridine Condensation Two_Ketoester 2 x Ketoester Ketoester->Dihydropyridine Condensation NH3 NH3 (Ammonia) NH3->Dihydropyridine Condensation Oxidation [O] Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine

Caption: General scheme of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol details the synthesis of a substituted pyridine using this compound, an aldehyde, and a nitrogen source, followed by oxidation.

Materials and Reagents
  • This compound (≥97%)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Copper(II) acetate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Experimental_Workflow Start Start Mixing 1. Mix Reactants: - this compound - Aldehyde - Ammonium Acetate in Ethanol Start->Mixing Reflux 2. Reflux the mixture Mixing->Reflux Monitor 3. Monitor reaction by TLC Reflux->Monitor Cooling 4. Cool to room temperature Monitor->Cooling Oxidation 5. Add Oxidizing Agent (e.g., Copper(II) Acetate) Cooling->Oxidation Solvent_Removal 6. Remove solvent in vacuo Oxidation->Solvent_Removal Extraction 7. Aqueous workup and extraction Solvent_Removal->Extraction Drying 8. Dry organic layer Extraction->Drying Purification 9. Purify by column chromatography Drying->Purification Characterization 10. Characterize the product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of a substituted pyridine.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), the chosen aromatic aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial reaction is complete (as indicated by TLC), add an oxidizing agent such as copper(II) acetate (1.1 eq) to the reaction mixture and continue to reflux for another 2-3 hours until the dihydropyridine intermediate is fully converted to the pyridine.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol provides a general framework. The specific reaction times, temperatures, and purification methods may need to be optimized for different aldehyde substrates. Researchers should always adhere to standard laboratory safety practices when performing these experiments.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude Ethyl 4-acetyl-5-oxohexanoate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can vary based on the synthetic route. If prepared via a Michael addition of acetylacetone to ethyl acrylate, common impurities may include unreacted starting materials, the solvent used in the reaction, and potentially byproducts from side reactions. If synthesized by the acylation of ethyl 5-oxohexanoate with acetyl chloride, impurities could include the starting ester, diacylated products, and acid impurities.

Q3: My compound appears as multiple spots on the TLC plate. Is it degrading?

A3: While degradation is possible, the presence of multiple spots for a β-keto ester like this compound is often due to keto-enol tautomerism. The interconversion between the keto and enol forms can result in distinct spots on a TLC plate. To verify if it is degradation, you can perform a 2D TLC.

Column Chromatography Troubleshooting

Issue: Poor separation of the desired compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.

    • Solution: Systematically vary the polarity of the eluent. A good starting point for silica gel chromatography is a mixture of petroleum ether and ethyl acetate. A ratio of 9:1 (petroleum ether:ethyl acetate) has been shown to be effective for similar compounds.[1]

  • Possible Cause: The compound is streaking or tailing on the column.

    • Solution: For β-keto esters, this can be due to interactions with the acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to deactivate the acidic sites.

  • Possible Cause: Column overloading.

    • Solution: Ensure that the amount of crude material is appropriate for the size of the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Recrystallization Troubleshooting

Issue: The compound oils out instead of forming crystals.

  • Possible Cause: The solvent is too nonpolar, or the solution is cooling too quickly.

    • Solution: Try a more polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Possible Cause: The presence of significant impurities.

    • Solution: It may be necessary to first purify the crude material by another method, such as column chromatography or distillation, to remove the bulk of the impurities before attempting recrystallization.

Vacuum Distillation Troubleshooting

Issue: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum is not low enough.

    • Solution: Check the vacuum pump and ensure all connections are airtight. The boiling point of this compound is reported to be 153-154 °C at 19 mmHg. A higher pressure will result in a higher boiling point.

  • Possible Cause: The thermometer is not placed correctly.

    • Solution: The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification technique for crude this compound.

PurificationWorkflow start Crude this compound check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities high_boiling_impurities High-boiling or non-volatile impurities? check_impurities->high_boiling_impurities distillation Vacuum Distillation similar_polarity Impurities with similar polarity? distillation->similar_polarity pure_product Pure Product distillation->pure_product High Purity Achieved column_chrom Column Chromatography column_chrom->similar_polarity column_chrom->pure_product High Purity Achieved recrystallization Recrystallization solid_or_oil Is the product a solid or high-boiling oil? recrystallization->solid_or_oil recrystallization->pure_product High Purity Achieved high_boiling_impurities->distillation Yes high_boiling_impurities->column_chrom No similar_polarity->column_chrom Yes similar_polarity->recrystallization No solid_or_oil->column_chrom Oil solid_or_oil->pure_product Solid

Caption: Decision tree for selecting a purification method.

Experimental Protocols

1. Vacuum Distillation

This method is suitable for separating this compound from non-volatile or high-boiling impurities.

  • Apparatus: A standard distillation setup equipped with a vacuum pump, a manometer, and a cold trap.

  • Procedure:

    • Place the crude this compound in a round-bottom flask with a magnetic stir bar.

    • Assemble the distillation apparatus and ensure all joints are well-sealed.

    • Begin stirring and gradually reduce the pressure to approximately 19 mmHg.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at 153-154 °C.

    • Monitor the purity of the collected fractions by TLC or GC.

2. Column Chromatography

This technique is effective for separating compounds with different polarities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient or isocratic mixture of petroleum ether and ethyl acetate. A starting point of 9:1 (petroleum ether:ethyl acetate) is recommended based on the purification of a similar compound.[1]

  • Procedure:

    • Prepare a slurry of silica gel in the eluent and pack the column.

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel bed.

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Recrystallization

This method is ideal for obtaining highly pure crystalline material, provided the compound is a solid at room temperature or can be induced to crystallize. This compound is a liquid at room temperature, but this technique can be applied if a solid derivative is formed or if it crystallizes at low temperatures.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a related compound, ethyl acetate was used for recrystallization.[1] Other potential solvent systems include ethanol/water or hexane/ethyl acetate.

  • Procedure:

    • Dissolve the crude material in the minimum amount of hot recrystallization solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Quantitative Data Summary

Purification TechniqueKey ParametersExpected PurityReference
Vacuum Distillation Pressure: ~19 mmHg, Temperature: 153-154 °C>98%
Column Chromatography Stationary Phase: Silica Gel, Eluent: Petroleum Ether/Ethyl Acetate (e.g., 9:1)>95%[1]
Recrystallization Solvent: Ethyl Acetate>99% (if crystallizes)[1]

References

Technical Support Center: Optimizing the Synthesis of Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of Ethyl 4-acetyl-5-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a base-catalyzed Michael addition reaction. This involves the reaction of acetylacetone with ethyl acrylate. A common catalyst for this reaction is sodium ethoxide in ethanol.

Q2: What are the common side reactions and byproducts in this synthesis?

A2: Several side reactions can occur, leading to a decrease in the yield of the desired product. The formation of these byproducts is highly dependent on the reaction conditions, particularly the concentration of the base catalyst.[1] Common byproducts include:

  • Double Michael Addition Product: Acetylacetone can react with two molecules of ethyl acrylate, leading to a dialkylated product.

  • Cyclization Products: Under certain conditions, intramolecular reactions can lead to the formation of cyclic byproducts.

  • Other Condensation Products: Self-condensation of the starting materials or reactions involving the solvent can also occur.

Q3: How can I minimize the formation of byproducts?

A3: Optimizing the reaction conditions is crucial for minimizing byproduct formation. Key parameters to control include:

  • Catalyst Concentration: The amount of base catalyst used is a critical factor. Using a catalytic amount rather than a stoichiometric amount of sodium ethoxide can significantly favor the formation of the desired mono-adduct.

  • Reaction Temperature: Lowering the reaction temperature can help to control the rate of side reactions.

  • Reaction Time: Monitoring the reaction progress and stopping it once the formation of the desired product is maximized can prevent the accumulation of byproducts.

  • Stoichiometry of Reactants: Using a slight excess of one reactant may be explored to drive the reaction to completion, but this should be carefully optimized to avoid promoting side reactions.

Q4: What is a typical purification method for this compound?

A4: After the reaction is complete, a typical workup involves neutralizing the base catalyst, followed by extraction of the product into an organic solvent. The crude product is then often purified by vacuum distillation or flash column chromatography on silica gel to separate it from unreacted starting materials and byproducts.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials.1. Use freshly prepared sodium ethoxide solution. 2. Monitor the reaction progress using TLC or GC and adjust the reaction time and temperature accordingly. A good starting point is refluxing in ethanol. 3. Ensure the purity of acetylacetone and ethyl acrylate.
High Percentage of Double Addition Product 1. High concentration of base catalyst. 2. Prolonged reaction time. 3. High reaction temperature.1. Reduce the molar ratio of the base catalyst to the limiting reagent. A catalytic amount (e.g., 0.1 equivalents) is often sufficient. 2. Monitor the reaction closely and quench it once the desired product is maximized. 3. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) and allow for a longer reaction time if necessary.
Formation of a Complex Mixture of Byproducts 1. Excessive amount of base catalyst. 2. High reaction temperature promoting various side reactions.1. Significantly reduce the catalyst concentration. The proportion of byproducts is highly sensitive to the amount of alkoxide catalyst.[1] 2. Conduct the reaction at a lower temperature.
Difficulty in Purifying the Product 1. Presence of byproducts with similar physical properties to the desired product. 2. Incomplete removal of the catalyst during workup.1. Optimize the reaction conditions to minimize byproduct formation. For purification, try using a different solvent system for column chromatography or consider fractional vacuum distillation. 2. Ensure complete neutralization of the base before extraction. Washing the organic layer with a mild acidic solution (e.g., dilute HCl) and then with brine can help.

Experimental Protocols

Key Experiment: Michael Addition of Acetylacetone to Ethyl Acrylate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Acetylacetone

  • Ethyl acrylate

  • Anhydrous Ethanol

  • Sodium metal (or Sodium ethoxide)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a catalytic amount of sodium metal in anhydrous ethanol with stirring. The amount of sodium should be carefully calculated to correspond to the desired molar equivalent of sodium ethoxide (e.g., 0.1 eq).

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetylacetone dropwise at room temperature.

  • Addition of Ethyl Acrylate: Slowly add ethyl acrylate to the reaction mixture. An exothermic reaction may be observed. Maintain the desired reaction temperature using a water bath or an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography.

Data on Reaction Condition Optimization

While a comprehensive, publicly available dataset directly correlating all reaction parameters to the yield of this compound is limited, the following table summarizes qualitative and semi-quantitative findings from related studies on the Michael addition of β-dicarbonyl compounds to acrylates. This information can guide the optimization process.

Parameter Condition Effect on Yield of Mono-adduct Effect on Byproduct Formation Reference
Base Catalyst Sodium EthoxideEffective catalyst for the reaction.The amount of alkoxide largely determines the proportions of the products obtained.[1][1]
(Catalytic Amount)Generally favors the formation of the mono-adduct.Minimizes the formation of the double addition product and other byproducts.General knowledge from Michael addition chemistry
(Stoichiometric Amount)May lead to lower yields of the desired product.Increases the formation of byproducts, including the double addition product.[1]
Solvent EthanolCommon solvent, particularly when using sodium ethoxide.Can participate in transesterification side reactions if not anhydrous.General organic chemistry principles
Aprotic Solvents (e.g., THF, Toluene)Can be used with other bases (e.g., DBU, K₂CO₃).The choice of solvent can affect reaction rates.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate.Higher temperatures can also increase the rate of side reactions, leading to more byproducts.General organic chemistry principles

Visualizing Reaction Pathways and Workflows

To aid in understanding the experimental process and potential outcomes, the following diagrams are provided.

Reaction_Workflow Experimental Workflow for this compound Synthesis cluster_prep Catalyst Preparation cluster_reaction Michael Addition Reaction cluster_workup Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Anhydrous Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix Catalyst Acetylacetone Acetylacetone Acetylacetone->ReactionMix EthylAcrylate Ethyl Acrylate EthylAcrylate->ReactionMix Add dropwise CrudeProduct Crude Product Mixture ReactionMix->CrudeProduct Stir & Monitor Quench Quench with NH4Cl (aq) CrudeProduct->Quench Extract Extract with Diethyl Ether Quench->Extract WashDry Wash & Dry Extract->WashDry Purify Purify (Distillation/Chromatography) WashDry->Purify PureProduct Pure this compound Purify->PureProduct Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield of Desired Product CheckByproducts Analyze crude product for byproducts (TLC, GC, NMR) Start->CheckByproducts HighDoubleAddition High amount of double addition product? CheckByproducts->HighDoubleAddition ComplexMixture Complex mixture of byproducts? CheckByproducts->ComplexMixture LowConversion Low conversion of starting materials? CheckByproducts->LowConversion HighDoubleAddition->ComplexMixture No ReduceBase Reduce catalyst concentration Lower reaction temperature Shorten reaction time HighDoubleAddition->ReduceBase Yes ComplexMixture->LowConversion No ReduceBaseAndTemp Drastically reduce catalyst concentration Lower reaction temperature ComplexMixture->ReduceBaseAndTemp Yes CheckReagents Check catalyst activity Verify purity of starting materials Increase reaction time/temperature cautiously LowConversion->CheckReagents Yes End Consult further literature LowConversion->End No, other issue

References

Identification of common impurities in Ethyl 4-acetyl-5-oxohexanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Ethyl 4-acetyl-5-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis is the Michael addition of acetylacetone (2,4-pentanedione) to ethyl acrylate. This reaction is typically base-catalyzed.

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is a colorless to pale yellow liquid. Key physical properties are summarized in the table below.

Q3: My final product is a mixture. What are the most likely impurities?

A3: Based on the reaction mechanism and common side reactions, the two most probable impurities are:

  • Ethyl 5-oxohexanoate : Formed via a deacetylation side reaction.

  • Diethyl 4,4-diacetylpimelate : The product of a second Michael addition of acetylacetone to another molecule of ethyl acrylate.

Q4: How can I tell if my product is contaminated with these impurities?

A4: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods for identifying these impurities. The troubleshooting guide below provides more details on what to look for in your analytical data.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Inefficient reaction conditions: Incorrect temperature, reaction time, or catalyst concentration.

  • Side reactions: Formation of significant amounts of impurities.

  • Loss during workup or purification: Inefficient extraction or distillation/chromatography.

Solutions:

  • Optimize reaction conditions:

    • Ensure the base (e.g., sodium ethoxide) is freshly prepared and used in the correct stoichiometric amount.

    • Maintain the recommended reaction temperature. Running the reaction at too high a temperature can promote side reactions.

    • Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

  • Minimize side reactions:

    • Control the stoichiometry of the reactants carefully. A slight excess of acetylacetone can help to minimize the formation of the double addition product.

  • Improve purification technique:

    • Ensure proper phase separation during aqueous workup.

    • Use fractional distillation under reduced pressure for purification, paying close attention to the boiling points of the product and potential impurities.

Problem 2: Presence of a Lower Boiling Point Impurity

Identification:

  • A peak with a shorter retention time than the main product in a GC analysis.

  • Signals in the 1H NMR spectrum corresponding to a simpler structure, likely Ethyl 5-oxohexanoate.

Likely Impurity: Ethyl 5-oxohexanoate

This impurity arises from the deacetylation of the product, a common side reaction for β-keto esters, especially under basic or acidic conditions during workup.[1][2]

Confirmation:

  • GC-MS: Look for a molecular ion peak corresponding to the molecular weight of Ethyl 5-oxohexanoate (158.20 g/mol ).

  • 1H NMR: Absence of the characteristic methine proton (CH) signal of the diacetyl group and a simpler set of methylene proton signals compared to the desired product.

Solutions:

  • Neutral Workup: During the workup procedure, neutralize the reaction mixture carefully to a pH of ~7 before extraction to minimize base-catalyzed deacetylation.

  • Purification: Fractional distillation is often effective for separating Ethyl 5-oxohexanoate from the desired product due to their different boiling points.

Problem 3: Presence of a Higher Boiling Point Impurity

Identification:

  • A peak with a longer retention time than the main product in a GC analysis.

  • More complex signals in the 1H NMR spectrum than expected for the desired product.

Likely Impurity: Diethyl 4,4-diacetylpimelate (Double Michael Addition Product)

This impurity is formed when the enolate of the product, this compound, undergoes a second Michael addition with another molecule of ethyl acrylate.

Confirmation:

  • GC-MS: Look for a molecular ion peak corresponding to the molecular weight of Diethyl 4,4-diacetylpimelate (300.35 g/mol ).

  • 1H NMR: The presence of two ethoxy groups (two triplets and two quartets) and a more complex pattern of methylene proton signals.

Solutions:

  • Stoichiometric Control: Use a slight excess of acetylacetone relative to ethyl acrylate to favor the formation of the mono-addition product.

  • Purification: Due to its higher molecular weight and boiling point, this impurity can typically be separated from the desired product by fractional distillation under reduced pressure. The bulk of this impurity will remain in the distillation flask after the desired product has been collected.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C10H16O4200.23153-154 / 19 mmHg1.067
Ethyl 5-oxohexanoateC8H14O3158.2065 / 0.76 mmHg[3]0.989[3]
Diethyl 4,4-diacetylpimelateC14H22O6300.35(higher than product)(higher than product)

Experimental Protocols

Key Experiment: Synthesis of this compound (Adapted from a similar procedure for the methyl ester)

Materials:

  • Acetylacetone

  • Ethyl acrylate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Acetic acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a catalytic amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetylacetone dropwise to the sodium ethoxide solution with stirring.

  • After the addition of acetylacetone is complete, add ethyl acrylate dropwise, maintaining the temperature at 0-5 °C.

  • Once the addition of ethyl acrylate is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully neutralize it with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Key Experiment: Identification of Impurities by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC-MS system.

  • Analyze the resulting chromatogram for the main product peak and any impurity peaks.

  • Obtain the mass spectrum for each peak.

  • Compare the mass spectra of the impurity peaks with the known mass spectra of the suspected impurities (Ethyl 5-oxohexanoate and Diethyl 4,4-diacetylpimelate).

Visualizations

Synthesis_Pathway_and_Impurities acetylacetone Acetylacetone enolate Acetylacetone Enolate acetylacetone->enolate + Base ethyl_acrylate Ethyl Acrylate product This compound ethyl_acrylate->product double_addition_product Diethyl 4,4-diacetylpimelate (Impurity 2) ethyl_acrylate->double_addition_product base Base (e.g., NaOEt) enolate->product + Ethyl Acrylate (Michael Addition) deacetylated_product Ethyl 5-oxohexanoate (Impurity 1) product->deacetylated_product Deacetylation (Side Reaction) product_enolate Product Enolate product->product_enolate + Base product_enolate->double_addition_product + Ethyl Acrylate (Side Reaction)

Caption: Synthesis pathway of this compound and formation of common impurities.

Troubleshooting_Workflow decision decision impurity_id impurity_id solution solution start Analyze Crude Product (GC-MS, NMR) check_purity Is the purity >98%? start->check_purity end Product is Pure check_purity->end Yes identify_impurity Identify Impurities check_purity->identify_impurity No low_bp_impurity Lower boiling point impurity present? identify_impurity->low_bp_impurity high_bp_impurity Higher boiling point impurity present? low_bp_impurity->high_bp_impurity No deacetylated Likely Ethyl 5-oxohexanoate low_bp_impurity->deacetylated Yes double_addition Likely Diethyl 4,4-diacetylpimelate high_bp_impurity->double_addition Yes unknown_impurity Unknown Impurity high_bp_impurity->unknown_impurity No optimize_workup Optimize Workup: - Neutralize carefully - Fractional Distillation deacetylated->optimize_workup optimize_stoichiometry Optimize Stoichiometry: - Use slight excess of acetylacetone - Fractional Distillation double_addition->optimize_stoichiometry further_analysis Further Spectroscopic Analysis (e.g., 2D NMR) unknown_impurity->further_analysis

Caption: Troubleshooting workflow for the purification of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Ethyl 4-acetyl-5-oxohexanoate, along with troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a dry, cool, and well-ventilated place.[1][2][3] It is crucial to keep the container tightly closed to prevent contamination and degradation.[2]

Q2: What is the shelf life of this compound?

A2: While specific shelf-life data can vary by manufacturer, the compound is considered stable under normal, recommended storage conditions.[2] For long-term storage, it is best to refer to the manufacturer's certificate of analysis.

Q3: Is this compound sensitive to light or air?

A3: The available safety data sheets do not indicate specific sensitivity to light or air. However, as a general good laboratory practice for organic compounds, it is advisable to store it in a tightly sealed container to minimize exposure to air and moisture.

Q4: What are the signs of degradation of this compound?

A4: The compound should be a clear, colorless to pale yellow liquid.[4] Any significant change in color, such as turning dark yellow or brown, or the appearance of precipitates, may indicate degradation. An unusual odor may also be a sign of decomposition.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[2] Contact with these materials should be avoided to prevent vigorous reactions.

Stability and Storage Data

ParameterRecommended ConditionSource
Storage Temperature Room Temperature[1][3]
Storage Environment Dry, cool, and well-ventilated area[2]
Container Tightly closed container[2]
Stability Stable under normal conditions[2]
Incompatibilities Strong oxidizing agents[2]

Troubleshooting Guide

Issue: The compound has changed color or developed an odor.

This may indicate chemical degradation. The following workflow can help you assess the situation.

G A Observe change in appearance (color, odor, precipitate) B Was the compound stored under recommended conditions? A->B C YES B->C Yes D NO B->D No E Consider analytical testing (e.g., NMR, GC-MS) to confirm identity and purity. C->E F Improper storage may have caused degradation. Compound may not be suitable for use. D->F G Is purity critical for your experiment? E->G J Discard the compound following institutional safety protocols. F->J H YES G->H Yes I NO G->I No H->J K Proceed with caution. Consider a small-scale test reaction. I->K G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Workup and Purification A Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar). B Cool the solution in an ice bath (0 °C). A->B C Slowly add a non-nucleophilic base (e.g., NaH, LDA) to the solution. Stir for 30-60 minutes at 0 °C. B->C D Add the alkylating agent (e.g., alkyl halide) dropwise to the enolate solution. C->D E Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). D->E F Quench the reaction with a saturated aqueous solution of NH4Cl. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

References

Troubleshooting common issues in reactions with Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-acetyl-5-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in reactions involving this compound can arise from several factors, particularly in multi-component reactions like the Hantzsch pyridine synthesis or Knoevenagel condensations.

Common Causes:

  • Inefficient Reaction Conditions: The classical Hantzsch synthesis, for instance, is known for often requiring harsh conditions and long reaction times, which can lead to lower yields.[1]

  • Side Reactions: Multiple reaction pathways can compete with your desired synthesis, leading to a mixture of products and reducing the yield of the target molecule.[1][2] In Knoevenagel condensations, side reactions can include Michael additions.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial. For instance, in the synthesis of curcumin analogs, using an excess of the dicarbonyl compound is a strategy to prevent unwanted side reactions at both ends of the molecule.

  • Hydrolysis of the Ester Group: The ethyl ester group in this compound can be susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water.[3][4][5] This can lead to the formation of the corresponding carboxylic acid as a byproduct.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[6]

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature to find the optimal point that favors the desired product formation.[2]

    • Catalyst: Employing a catalyst can significantly improve yields and shorten reaction times. For Hantzsch-type reactions, catalysts like p-toluenesulfonic acid (PTSA) or ceric ammonium nitrate (CAN) have been shown to be effective.[1][7]

    • Microwave Irradiation: The use of microwave synthesis can lead to higher yields, cleaner products, and drastically reduced reaction times.[8]

  • Control Stoichiometry: Carefully control the ratio of your reactants. A stepwise addition of reagents might also help in minimizing the formation of side products.[2]

  • Solvent Choice: Ensure you are using a dry, high-quality solvent, as moisture can interfere with the reaction.[9] For reactions sensitive to hydrolysis, aprotic solvents are preferable.

  • Purification Technique: Optimize your purification method. Column chromatography with an appropriate solvent system is often effective.[10] For challenging separations, preparative HPLC could be an option.[9]

Q2: I am observing multiple spots on my TLC, indicating the presence of impurities and side products. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue, especially in complex, multi-component reactions.

Potential Side Products:

  • Michael Adducts: In Knoevenagel-type condensations, the initial product can undergo a subsequent Michael addition with another molecule of the nucleophile.[11][12]

  • Products from Competing Reaction Pathways: The Hantzsch synthesis has at least five proposed mechanistic pathways, and varying reaction conditions can favor the formation of unexpected products.[1]

  • Hydrolysis Product: As mentioned, the carboxylic acid resulting from the hydrolysis of the ethyl ester is a common impurity.[3][4][5]

  • Self-Condensation Products: Aldehydes or the dicarbonyl compound itself might undergo self-condensation under certain conditions.

Strategies for Minimization:

  • Modify Order of Reagent Addition: Pre-forming an intermediate before adding the final reactant can sometimes prevent the formation of side products.[2]

  • Protecting Groups: In some cases, protecting one of the carbonyl groups of this compound could be a strategy to achieve better selectivity.

  • Careful Control of pH: To avoid hydrolysis, maintain a neutral or slightly acidic/basic environment as tolerated by the reaction. If a basic or acidic workup is necessary, minimize the exposure time and use cooled solutions.

Q3: I am struggling with the purification of my final product. What are some effective purification strategies?

Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.

Recommended Purification Methods:

  • Column Chromatography: This is the most common and often most effective method for purifying products from these types of reactions. A typical stationary phase is silica gel, with an eluent system tailored to the polarity of your compound (e.g., a gradient of ethyl acetate in hexane or petroleum ether).[10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or when compounds have very similar Rf values, preparative TLC can be a useful purification tool.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations or when very high purity is required, preparative HPLC is a powerful technique.[9]

Data Presentation

Table 1: Reported Yields for Hantzsch-Type Pyridine Synthesis under Various Conditions.

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, Ultrasonic irradiation, Aqueous micelles96[1]
Aromatic AldehydesEthyl/Methyl acetoacetateAmmonium acetateSolvent-free, Room temperatureGood to Excellent[13]
5-Bromothiophene-2-carboxaldehydeVarious 1,3-dionesAmmonium acetateCAN, Solvent-free, Room temperatureGood to Excellent[7]
Aldehydeβ-dicarbonyl compoundAmmonium acetatep-toluenesulfonic acid, Solvent-free80-96[13]
AldehydeAlkyl acetoacetateAmmoniaMicrowave irradiation15-52[8]

Table 2: Physical Properties of this compound.

PropertyValue
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point153-154 °C at 19 mmHg
Density1.067 g/mL at 25 °C
Refractive Indexn20/D 1.457

Experimental Protocols

Protocol 1: Synthesis of a Curcumin Analog using this compound

This protocol is adapted from the synthesis of a curcumin analog with a 40% yield.[14]

Materials:

  • Vanillin

  • This compound

  • Appropriate solvent (e.g., ethanol)

  • Base catalyst (e.g., piperidine)

Procedure:

  • Dissolve vanillin (1 equivalent) and this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of the starting materials), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure curcumin analog.

Protocol 2: General Procedure for Hantzsch Dihydropyridine Synthesis

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aldehyde (1 equivalent)

  • This compound (2 equivalents)

  • Ammonium acetate or another nitrogen source

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine the aldehyde, this compound, and the nitrogen source in the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude dihydropyridine can be purified by recrystallization or column chromatography.

  • If the corresponding pyridine is desired, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, potassium permanganate).[1]

Visualizations

Troubleshooting_Workflow cluster_conditions Reaction Condition Optimization cluster_workup Post-Reaction Optimization start Low Reaction Yield check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup end Improved Yield check_purity->end If purity is an issue, purify starting materials optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Screen Catalysts check_conditions->optimize_catalyst optimize_solvent Change Solvent check_conditions->optimize_solvent optimize_extraction Optimize Extraction Technique check_workup->optimize_extraction optimize_purification Refine Purification Method check_workup->optimize_purification optimize_temp->end optimize_catalyst->end optimize_solvent->end optimize_extraction->end optimize_purification->end Hantzsch_Reaction_Pathway cluster_reactants Reactants aldehyde Aldehyde intermediate1 Knoevenagel Adduct aldehyde->intermediate1 diketoester This compound (2 equiv.) diketoester->intermediate1 intermediate2 Enamine Intermediate diketoester->intermediate2 ammonia Ammonia Source ammonia->intermediate2 dihydropyridine 1,4-Dihydropyridine intermediate1->dihydropyridine intermediate2->dihydropyridine pyridine Pyridine Product dihydropyridine->pyridine Oxidation

References

Understanding and minimizing side reactions of Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ethyl 4-acetyl-5-oxohexanoate. Our aim is to help you understand and minimize common side reactions to improve the yield and purity of your target products.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: Low Yield in Paal-Knorr Pyrrole Synthesis

Symptoms:

  • The yield of the desired pyrrole product is significantly lower than expected.

  • A significant amount of starting material remains unreacted.

  • Formation of a major byproduct with a different chromatographic behavior.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Increase reaction time or temperature. Microwave irradiation can significantly reduce reaction times and improve yields.[1] For volatile amines, consider conducting the reaction at a lower temperature for a longer duration.[1]
Side Reaction: Furan Formation This is a common side reaction under acidic conditions.[2] Ensure the reaction pH is neutral or only weakly acidic. Acetic acid is a commonly used catalyst that is effective without being overly acidic.[2]
Side Reaction: Hydrolysis of Ester If the reaction is run in the presence of water and strong acid or base, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur. Use anhydrous solvents and reagents if possible.
Steric Hindrance Bulky primary amines may react slower. Increased temperature and longer reaction times might be necessary.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Pyrrole Derivative

This protocol describes a general procedure for the synthesis of a substituted pyrrole from this compound and a primary amine using microwave irradiation.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Glacial acetic acid

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave process vial, dissolve this compound (1 equivalent) in ethanol.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).[3] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Problem 2: Formation of an Unexpected Furan Byproduct

Symptom:

  • A significant peak corresponding to a furan derivative is observed in the crude reaction mixture by GC-MS or LC-MS.

Possible Cause and Solution:

CauseRecommended Solution
Strongly Acidic Conditions The Paal-Knorr synthesis can lead to furan formation from 1,4-dicarbonyl compounds under strongly acidic conditions.[4][5] Use a weaker acid catalyst (e.g., acetic acid) or a solid acid catalyst that can be easily filtered off.[2] Buffer the reaction mixture if necessary to maintain a mildly acidic to neutral pH.

Experimental Protocol: Acid-Catalyzed Cyclization to a Furan Derivative (for reference)

This protocol outlines the conditions that would favor the formation of a furan derivative. To avoid this, moderate these conditions.

Materials:

  • This compound

  • Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add a catalytic amount of the strong acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify by column chromatography.

Problem 3: Product Instability and Decomposition (Hydrolysis and Decarboxylation)

Symptom:

  • The isolated product degrades over time, or the reaction mixture shows the presence of a ketone byproduct resulting from decarboxylation.

Possible Cause and Solution:

CauseRecommended Solution
Presence of Water and Acid/Base The β-keto ester functionality is susceptible to hydrolysis followed by decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures. Work up reactions at lower temperatures and use mild aqueous buffers for extraction. Store the purified product in a dry, cool, and inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound?

A1: The main side reactions stem from its bifunctional nature as a 1,4-dicarbonyl and a β-keto ester. These include:

  • Intramolecular Cyclization (Paal-Knorr type): Under acidic conditions, it can cyclize to form a furan derivative. In the presence of a primary amine, it will form a pyrrole.[6]

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of acid or base and water.

  • Decarboxylation: Following hydrolysis, the resulting β-keto acid is prone to decarboxylation, especially upon heating, to yield a ketone.

Q2: How can I favor the formation of a pyrrole over a furan?

A2: To favor pyrrole formation in a Paal-Knorr synthesis, use a primary amine as a reactant and maintain neutral to mildly acidic conditions.[2] Strong acids tend to promote the competing furan formation.[4]

Q3: Is this compound prone to self-condensation?

A3: While β-keto esters can undergo self-condensation (Claisen condensation), the primary intramolecular reaction for a 1,4-dicarbonyl compound like this compound is cyclization. Self-condensation is more likely with simpler β-keto esters that do not have the 1,4-dicarbonyl structure.

Q4: What is the role of this compound in the synthesis of curcumin analogs?

A4: this compound can be used as a precursor for the synthesis of curcumin analogs with an elongated linker.[7] It reacts with substituted cinnamaldehydes to form the characteristic diarylheptanoid structure of curcuminoids.[7]

Visualizing Reaction Pathways and Workflows

To aid in understanding the chemical transformations and experimental processes, the following diagrams are provided.

Paal_Knorr_Reaction_Pathway cluster_main Paal-Knorr Reaction Pathways EAO This compound Pyrrole Pyrrole Derivative EAO->Pyrrole + Primary Amine (Weak Acid/Neutral) Furan Furan Derivative EAO->Furan + Strong Acid

Paal-Knorr reaction pathways for this compound.

Hydrolysis_Decarboxylation_Pathway cluster_side_reaction Hydrolysis and Decarboxylation Side Reaction EAO This compound BK_Acid β-Keto Acid EAO->BK_Acid + H2O (Acid or Base) Ketone Ketone Product BK_Acid->Ketone Heat (Δ) CO2 CO2 BK_Acid->CO2

Hydrolysis and decarboxylation pathway of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (EAO + Reagents) Reaction Reaction (Conventional or Microwave) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

A general experimental workflow for reactions involving this compound.

References

Methods for improving the final purity of Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the final purity of Ethyl 4-acetyl-5-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Michael Addition?

A1: Common impurities can include unreacted starting materials such as acetylacetone and ethyl acrylate. Side products may also be present, including those from self-condensation of acetylacetone or the formation of a double Michael addition product where a second molecule of ethyl acrylate reacts with the initial product. The proportion of these byproducts can be influenced by the amount of base catalyst used in the reaction.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 96-98%, as determined by Gas Chromatography (GC).[1]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a common and effective method for determining the purity of this compound and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.

Q4: Is this compound a solid or a liquid at room temperature?

A4: this compound is a liquid at room temperature.[2] This is an important consideration when choosing a purification method, as recrystallization from a solvent may be challenging and is often more suitable for solid compounds.

Troubleshooting Guides

Purification Method: Vacuum Distillation

Issue: Low purity of the distilled this compound.

  • Possible Cause 1: Inefficient separation from impurities with close boiling points.

    • Troubleshooting:

      • Ensure your vacuum distillation setup includes a fractionating column to improve separation efficiency.

      • Carefully control the heating rate to maintain a slow and steady distillation.

      • Monitor the head temperature closely and collect fractions over a narrow temperature range corresponding to the boiling point of the product at the applied pressure (153-154 °C at 19 mmHg).[2][3]

  • Possible Cause 2: Thermal decomposition of the product.

    • Troubleshooting:

      • Use a high-quality vacuum pump to achieve a lower pressure, which will reduce the boiling point of the ester and minimize the risk of thermal degradation.

      • Employ a heating mantle with a stirrer to ensure even heating and avoid localized overheating.

Issue: Bumping or uneven boiling during distillation.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

    • Troubleshooting:

      • Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

      • Ensure the stirring rate is sufficient to maintain a homogeneous solution.

Purification Method: Flash Column Chromatography

Issue: Poor separation of this compound from impurities.

  • Possible Cause 1: Inappropriate solvent system (mobile phase).

    • Troubleshooting:

      • Develop an optimal solvent system using Thin-Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.

      • A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

      • Gradually increase the polarity of the mobile phase (gradient elution) to effectively separate compounds with different polarities.

  • Possible Cause 2: Column overloading.

    • Troubleshooting:

      • The amount of crude material loaded onto the column should typically be 1-5% of the mass of the silica gel.

      • Dissolve the crude product in a minimal amount of the initial mobile phase before loading it onto the column.

Issue: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

    • Troubleshooting:

      • Gradually increase the percentage of the more polar solvent in your mobile phase.

      • If the compound is highly polar, consider using a more polar solvent system, such as methanol in dichloromethane.

Purification Method: Recrystallization (Challenging for Liquids)

While traditional recrystallization is best suited for solids, it is sometimes possible to purify liquids that can be induced to crystallize at low temperatures or by using a specific solvent system.

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The cooling process is too rapid.

    • Troubleshooting:

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

      • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Possible Cause 2: The chosen solvent is not appropriate.

    • Troubleshooting:

      • Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble and a solvent in which it is less soluble (a co-solvent system) can be effective.

      • For a polar compound like this compound, consider solvent pairs like ethanol-water or acetone-hexane.

Data Presentation

The following table summarizes the estimated effectiveness of different purification methods for improving the purity of this compound, based on typical results for similar β-dicarbonyl compounds.

Purification MethodStarting Purity (Estimated)Final Purity (Estimated)Typical YieldKey AdvantagesKey Disadvantages
Vacuum Distillation 85-90%>98%70-85%Effective for removing non-volatile and some volatile impurities.Potential for thermal decomposition if not carefully controlled.
Flash Column Chromatography 85-90%>99%60-80%High resolution separation of closely related impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization 85-90%>97% (if successful)VariableCan yield very high purity product.Difficult to achieve for a liquid compound; may result in "oiling out".

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Slowly and carefully apply the vacuum, ensuring all joints are well-sealed.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the expected boiling point (153-154 °C at 19 mmHg).[2][3] It is advisable to collect a small forerun to be discarded.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using GC or HPLC.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Loading the Column: Carefully load the sample solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Analysis: Determine the purity of the isolated product by GC or HPLC.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound (Purity: ~85-90%) distillation Vacuum Distillation start->distillation Option 1 chromatography Flash Column Chromatography start->chromatography Option 2 recrystallization Recrystallization (Challenging) start->recrystallization Option 3 gc_hplc GC / HPLC Analysis distillation->gc_hplc chromatography->gc_hplc recrystallization->gc_hplc final_product Pure this compound (Purity: >98%) gc_hplc->final_product Verification

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_distillation Vacuum Distillation Issues cluster_chromatography Column Chromatography Issues start Low Purity after Purification d_cause1 Close Boiling Impurities start->d_cause1 d_cause2 Thermal Decomposition start->d_cause2 c_cause1 Poor Separation start->c_cause1 c_cause2 No Elution start->c_cause2 d_solution1 Use Fractionating Column Control Heating Rate d_cause1->d_solution1 Troubleshoot d_solution2 Improve Vacuum Ensure Even Heating d_cause2->d_solution2 Troubleshoot end Achieve >98% Purity d_solution1->end Re-analyze d_solution2->end c_solution1 Optimize Mobile Phase (TLC) Check Column Loading c_cause1->c_solution1 Troubleshoot c_solution2 Increase Mobile Phase Polarity c_cause2->c_solution2 Troubleshoot c_solution1->end c_solution2->end

Caption: Troubleshooting logic for purity issues.

References

Considerations for scaling up the synthesis of Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-acetyl-5-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is the base-catalyzed Michael addition of acetylacetone to ethyl acrylate. This reaction offers a straightforward and atom-economical route to the desired product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include the choice and amount of catalyst, reaction temperature, stoichiometry of reactants, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing side-product formation.

Q3: What are the primary impurities or side products I should be aware of?

A3: The most common side product is the double Michael addition product, where a second molecule of ethyl acrylate reacts with the mono-adduct. Other potential impurities include unreacted starting materials and byproducts from catalyst degradation or side reactions of the solvent.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product.

Q5: Is this synthesis scalable for industrial production?

A5: Yes, the Michael addition is a scalable reaction. However, scaling up requires careful consideration of heat management due to the exothermic nature of the reaction, efficient mixing to ensure homogeneity, and optimization of work-up and purification procedures.

Experimental Protocol: Synthesis of this compound via Michael Addition

This protocol details a laboratory-scale synthesis. For scale-up, process optimization and safety assessments are critical.

Materials:

  • Acetylacetone

  • Ethyl acrylate

  • Triethylamine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • Catalyst Addition: Add triethylamine (0.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Ethyl Acrylate: Slowly add ethyl acrylate (1.1 eq) dropwise to the reaction mixture using a dropping funnel over a period of 30-60 minutes. Control the addition rate to maintain the reaction temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with dilute hydrochloric acid to a pH of ~7.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use a fresh bottle of base or purify the existing one. Ensure anhydrous conditions if using a moisture-sensitive base.Reaction proceeds as expected.
Insufficient Catalyst Increase the catalyst loading incrementally (e.g., from 0.1 to 0.2 eq).Improved reaction rate and yield.
Low Reaction Temperature Increase the reaction temperature to the recommended reflux temperature.Faster reaction kinetics and higher conversion.
Short Reaction Time Extend the reaction time and monitor by TLC or GC until starting material is consumed.Complete conversion of starting materials.
Poor Quality Reagents Check the purity of starting materials by GC or NMR. Purify if necessary.Reduced side reactions and improved yield.
Formation of Significant Side Products
Side Product Identification Method Mitigation Strategy
Double Michael Adduct GC-MS, ¹H NMR (disappearance of the methine proton of the mono-adduct and more complex signals in the ethyl ester region).Use a slight excess of acetylacetone or add ethyl acrylate slowly at a lower temperature.
Polymerization of Ethyl Acrylate Observation of a viscous or solid mass in the reaction mixture.Ensure the presence of a polymerization inhibitor in the ethyl acrylate and maintain a controlled reaction temperature.
Aldol Condensation Products Complex mixture of higher molecular weight impurities observed by GC-MS or NMR.Use a non-nucleophilic base and maintain a moderate reaction temperature.
Purification Challenges
Problem Potential Cause Solution
Difficulty in separating product from starting materials Similar boiling points of product and unreacted acetylacetone.Optimize the stoichiometry to ensure complete consumption of acetylacetone. Use a more efficient distillation column.
Product decomposition during distillation High distillation temperature.Use a high vacuum to lower the boiling point. Consider fractional distillation.
Emulsion formation during work-up Presence of basic catalyst and salts.Add brine to the aqueous layer to break the emulsion. Filter through a pad of diatomaceous earth before extraction.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Acetylacetone & Ethanol B 2. Add Triethylamine A->B C 3. Add Ethyl Acrylate B->C D 4. Reflux C->D E 5. Neutralization D->E F 6. Solvent Removal E->F G 7. Extraction & Washing F->G H 8. Drying & Concentration G->H I 9. Vacuum Distillation H->I J This compound I->J Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for the synthesis of this compound.

Elucidating and resolving issues in the reaction mechanism of Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to elucidate and resolve issues encountered during the synthesis of Ethyl 4-acetyl-5-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Michael addition of acetylacetone (pentane-2,4-dione) to ethyl acrylate. This reaction is typically catalyzed by a base.

Q2: What is the general reaction mechanism?

A2: The reaction proceeds via a base-catalyzed Michael addition. The base abstracts an acidic α-hydrogen from acetylacetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, ethyl acrylate. Subsequent protonation of the resulting enolate yields the final product, this compound.

Q3: What are the typical reagents and solvents used in this synthesis?

A3: Common reagents include acetylacetone, ethyl acrylate, and a base catalyst. The choice of base can vary, with sodium ethoxide in ethanol being a frequently used system. Other bases like potassium carbonate or sodium metal in ethanol can also be employed. Ethanol is a common solvent for this reaction.

Q4: What are the known side reactions or byproducts?

A4: Several side products have been reported in the base-catalyzed reaction of acetylacetone with acrylate esters. The formation of these byproducts is highly dependent on the amount of base catalyst used.[1] Potential side reactions include self-condensation of acetylacetone, polymerization of ethyl acrylate, and the formation of other addition products. One study identified three additional products besides the desired 4-acetyl-5-oxohexanoate ester.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be utilized for more quantitative analysis of the reaction mixture over time.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient base catalyst.Ensure the base is fresh and anhydrous. For sodium ethoxide prepared in situ from sodium and ethanol, ensure all the sodium has reacted. The amount of base is critical; catalytic amounts are typically sufficient.
Low reaction temperature.While the reaction can proceed at room temperature, gentle heating or refluxing may be required to drive the reaction to completion.[2]
Poor quality of starting materials.Use freshly distilled ethyl acrylate and acetylacetone to remove any inhibitors or impurities.
Formation of Multiple Products/Complex Mixture Incorrect stoichiometry of the base catalyst.The proportion of side products is highly dependent on the amount of base used.[1] A careful optimization of the catalyst loading is crucial. Start with a catalytic amount (e.g., 0.1 equivalents) and adjust as needed based on product distribution.
Self-condensation of acetylacetone.This can be minimized by the slow addition of acetylacetone to the reaction mixture containing the base and ethyl acrylate.
Polymerization of ethyl acrylate.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent radical polymerization. Use of freshly distilled, inhibitor-free ethyl acrylate is also recommended.
Product Hydrolysis (Ester to Carboxylic Acid) Presence of water in the reaction mixture or during workup.Use anhydrous solvents and reagents. During the workup, avoid prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures.
Acidic workup.Neutralize the reaction mixture carefully. If an acidic wash is necessary, perform it quickly at low temperatures.
Difficulty in Product Purification Presence of polar byproducts.Flash column chromatography on silica gel is an effective method for purification. A solvent system of petroleum ether and ethyl acetate is often successful.[3]
Oily product that is difficult to crystallize.The product is a liquid at room temperature. Purification is typically achieved by distillation under reduced pressure or chromatography.[2]

Experimental Protocols

Synthesis of Mthis compound (Adapted for Ethyl Ester)

This protocol is adapted from the synthesis of the methyl ester analog and can be used as a starting point for the synthesis of this compound.[2]

Materials:

  • Ethanol (anhydrous)

  • Sodium metal

  • Acetylacetone (pentane-2,4-dione)

  • Ethyl acrylate

  • Acetic acid

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), dissolve a catalytic amount of sodium metal in anhydrous ethanol to prepare sodium ethoxide. The solution should be cooled to 0 °C.

  • Slowly add acetylacetone dropwise to the cooled sodium ethoxide solution.

  • Following the addition of acetylacetone, add ethyl acrylate dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for approximately 1 hour. Monitor the reaction progress by TLC or HPLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature and add a small amount of acetic acid to neutralize the base.

  • Remove the ethanol by distillation under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Visualizations

Reaction Mechanism of this compound Synthesis

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Protonation acetylacetone Acetylacetone enolate Acetylacetone Enolate (Nucleophile) acetylacetone->enolate + Base ethyl_acrylate Ethyl Acrylate intermediate Tetrahedral Intermediate ethyl_acrylate->intermediate base Base (e.g., EtO⁻) base->enolate enolate->intermediate + Ethyl Acrylate product This compound intermediate->product + H⁺ Experimental_Workflow start Start reagent_prep Prepare Sodium Ethoxide in Ethanol start->reagent_prep addition1 Add Acetylacetone reagent_prep->addition1 addition2 Add Ethyl Acrylate addition1->addition2 reaction Reflux Reaction Mixture addition2->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Neutralize and Remove Solvent monitoring->workup Reaction Complete purification Purify Product (Distillation/Chromatography) workup->purification end End purification->end Troubleshooting_Logic start Experiment Start check_yield Low/No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No sol_yield Check Base Activity & Reaction Temperature check_yield->sol_yield Yes check_hydrolysis Product Hydrolyzed? check_purity->check_hydrolysis No sol_purity Optimize Base Stoichiometry & Reactant Purity check_purity->sol_purity Yes success Successful Synthesis check_hydrolysis->success No sol_hydrolysis Ensure Anhydrous Conditions & Careful Workup check_hydrolysis->sol_hydrolysis Yes sol_yield->start sol_purity->start sol_hydrolysis->start

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4-acetyl-5-oxohexanoate: Keto-Enol Tautomerism in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Spectroscopic Features of Ethyl 4-acetyl-5-oxohexanoate, a Versatile Building Block in Organic Synthesis.

This compound is a β-dicarbonyl compound that exists as a mixture of keto and enol tautomers. This dynamic equilibrium significantly influences its reactivity and is readily characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR data for both tautomeric forms, supported by predicted spectral data and a detailed experimental protocol for data acquisition.

Structural Elucidation via ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the distinct signals of its keto and enol forms. The relative integration of these signals can be used to determine the equilibrium ratio of the two tautomers.

Table 1: Predicted ¹H NMR Data for this compound (Keto and Enol Forms)

Assignment (Keto Form) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Assignment (Enol Form) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-a1.25t3HH-a'1.25t3H
H-b4.14q2HH-b'4.12q2H
H-c2.40t2HH-c'2.55t2H
H-d2.15t2HH-d'2.30t2H
H-e3.80t1HH-e' (OH)16.5 (broad)s1H
H-f2.20s6HH-f'2.10s3H
H-g'2.05s3H

Note: Predicted data is generated based on computational models and may vary slightly from experimental values.

Carbon Skeleton Analysis with ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed view of the carbon framework of both the keto and enol tautomers. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (Keto and Enol Forms)

Assignment (Keto Form) Predicted Chemical Shift (ppm) Assignment (Enol Form) Predicted Chemical Shift (ppm)
C-114.1C-1'14.2
C-260.5C-2'60.3
C-3173.0C-3'173.5
C-434.5C-4'30.0
C-528.0C-5'25.0
C-665.0C-6'100.0
C-7203.0C-7'192.0
C-830.0C-8'24.0
C-9203.0C-9'198.0
C-1030.0C-10'22.0

Note: Predicted data is generated based on computational models and may vary slightly from experimental values.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 220-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualizing Tautomerism and NMR Correlations

The following diagram illustrates the keto-enol tautomerism of this compound and highlights the key proton and carbon environments that give rise to the observed NMR signals.

A Researcher's Guide to Confirming the Chemical Structure of Synthesized Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, rigorous confirmation of a molecule's chemical structure is a critical step to ensure the validity of experimental results and the quality of the final product. This guide provides a comprehensive comparison of analytical techniques to unequivocally confirm the structure of synthesized Ethyl 4-acetyl-5-oxohexanoate (CAS No. 2832-10-2), a β-keto ester with the molecular formula C₁₀H₁₆O₄.

Workflow for Structural Confirmation

A logical and systematic workflow is paramount in structural elucidation. The process begins with primary spectroscopic methods to determine the carbon framework and identify functional groups, followed by more advanced techniques for unambiguous connectivity and elemental composition verification.

G Workflow for Structural Confirmation of this compound cluster_0 Primary Spectroscopic Analysis cluster_1 Secondary Confirmatory Analysis cluster_2 Final Confirmation IR Infrared (IR) Spectroscopy (Functional Group Identification) NMR_1D 1D NMR Spectroscopy (¹H & ¹³C) (Carbon-Hydrogen Framework) IR->NMR_1D Identifies C=O, C-O bonds MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) NMR_1D->MS Provides core structure NMR_2D 2D NMR Spectroscopy (COSY & HMBC) (Atom Connectivity) NMR_1D->NMR_2D Assign signals MS->NMR_2D Confirms molecular formula Structure_Confirmed Structure Confirmed MS->Structure_Confirmed Corroborates formula EA Elemental Analysis (Elemental Composition) NMR_2D->EA Confirms connectivity EA->Structure_Confirmed Verifies elemental ratios

Caption: A typical workflow for the structural elucidation of an organic compound.

Primary Spectroscopic Techniques: A Comparative Analysis

The foundational analysis of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Expected Results for this compound Alternative Interpretation/Potential Issues
¹H NMR Provides information about the number, connectivity, and chemical environment of hydrogen atoms.Signals corresponding to the ethyl group (triplet and quartet), acetyl methyl groups (singlets), and the methylene and methine protons of the hexanoate backbone.Overlapping signals may require 2D NMR for definitive assignment. The presence of keto-enol tautomerism can lead to additional, smaller peaks.
¹³C NMR Reveals the number of chemically distinct carbon atoms and their electronic environments (e.g., C=O, C-O, CH, CH₂, CH₃).Peaks for the ester carbonyl, two ketone carbonyls, the ester methylene and methyl carbons, the two acetyl methyl carbons, and the carbons of the hexanoate chain.Quaternary carbons (like the carbonyls) may show weaker signals. Tautomerism can also affect the spectrum.
IR Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Strong absorption bands for the C=O groups (ester and ketone) and C-O bonds. C-H stretching and bending vibrations will also be present.The C=O stretching frequencies for the ester and ketone may overlap. Conjugation in the enol form can shift the C=O and C=C frequencies.
Mass Spectrometry Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.A molecular ion peak [M]⁺ corresponding to the molecular weight (200.23 g/mol ). Characteristic fragment ions resulting from the loss of groups like the ethoxy group (-OCH₂CH₃) or acetyl groups (-COCH₃).The molecular ion peak may be weak or absent in some ionization methods. Rearrangement reactions can sometimes lead to unexpected fragments.

Detailed Experimental Data

The following tables summarize the expected experimental data for this compound based on spectral databases and predictive models.

Table 1: ¹H NMR Spectral Data (Predicted, in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~4.12Quartet (q)2H~7.1-O-CH₂ -CH₃
~3.80Triplet (t)1H~7.0-CH(COCH₃)₂
~2.50Triplet (t)2H~7.2-CH₂ -COOEt
~2.20Singlet (s)6HN/A-CO-CH₃ (x2)
~2.05Quintet (p)2H~7.1-CH₂-CH₂ -CH₂-
~1.25Triplet (t)3H~7.1-O-CH₂-CH₃
Table 2: ¹³C NMR Spectral Data (Predicted, in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~203.0C =O (Ketone)
~173.0C =O (Ester)
~68.0-C H(COCH₃)₂
~60.5-O-C H₂-CH₃
~31.0-C H₂-COOEt
~29.0-CO-C H₃ (x2)
~23.0-CH₂-C H₂-CH₂-
~14.0-O-CH₂-C H₃
Table 3: IR Spectroscopy Data
Absorption Band (cm⁻¹) Functional Group
~2980-2850C-H stretch (alkane)
~1735C=O stretch (ester)
~1715C=O stretch (ketone)
~1250-1000C-O stretch
Table 4: Mass Spectrometry Data
m/z Proposed Fragment
200[M]⁺ (Molecular Ion)
157[M - COCH₃]⁺
155[M - OCH₂CH₃]⁺
115[M - COCH₂CH₂COOEt]⁺
43[CH₃CO]⁺ (Base Peak)

Advanced Confirmatory Techniques

To provide an unequivocal structural proof, especially to resolve any ambiguities from 1D spectra, 2D NMR and Elemental Analysis are highly recommended.

Technique Information Provided Expected Results for this compound
2D NMR (COSY) Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Cross-peaks will be observed between: the ethyl -O-CH₂- and -CH₃ protons; the -CH₂-COOEt and -CH₂-CH₂-CH₂- protons; the -CH₂-CH₂-CH₂- and the methine -CH(COCH₃)₂ proton.
2D NMR (HMBC) Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).Key correlations expected: Protons of the acetyl -CH₃ groups to the ketone C=O carbons; the methine -CH proton to the ketone and ester C=O carbons; the ethyl -O-CH₂- protons to the ester C=O carbon.
Elemental Analysis Determines the percentage composition of elements (C, H, O) in the pure compound.The experimentally determined percentages of Carbon and Hydrogen should match the theoretical values for the molecular formula C₁₀H₁₆O₄.
Table 5: Elemental Analysis Data
Element Theoretical % Acceptable Experimental Range
Carbon (C)59.98%59.58% - 60.38%
Hydrogen (H)8.05%7.65% - 8.45%
Oxygen (O)31.96%(by difference)

Note: A typical acceptance criterion for elemental analysis is within ±0.4% of the theoretical value.[1]

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are typical. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (COSY & HMBC) Acquisition: Utilize standard pre-programmed pulse sequences for COSY and HMBC experiments. Optimize parameters according to the spectrometer's software recommendations.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Background Collection: Before running the sample, acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Data Acquisition: Place the prepared salt plate assembly in the spectrometer's sample holder. Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal quality.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Depending on the instrument, this can be done via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation for structural analysis. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that is more likely to show the molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-300 amu).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.

Elemental Analysis
  • Sample Preparation: A small, precisely weighed amount (typically 1-3 mg) of the highly purified and dried sample is required.

  • Analysis: The sample is subjected to combustion in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by detectors.

  • Data Interpretation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. Compare these experimental percentages to the theoretical values calculated from the molecular formula.

By systematically applying these analytical techniques and comparing the acquired data with the expected values, researchers can confidently confirm the chemical structure of synthesized this compound.

References

Validating the Purity of Ethyl 4-acetyl-5-oxohexanoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of Ethyl 4-acetyl-5-oxohexanoate, a versatile building block in organic synthesis. We will delve into the industry-standard gas chromatography (GC) method and compare its performance with alternative techniques such as high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Data Presentation: Quantitative Comparison of Purity Analysis Methods

The following table summarizes the key performance indicators for the three analytical methods discussed in this guide. The data presented is a representative compilation based on typical performance for the analysis of β-keto esters.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Typical Purity Assay (%) ≥ 98.5≥ 99.0≥ 99.5 (with certified standard)
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.02%~0.5%
Precision (RSD) < 2%< 1%< 1%
Analysis Time per Sample 15-30 minutes10-20 minutes5-15 minutes
Sample Preparation Complexity Low (dilution in a volatile solvent)Moderate (dissolution in mobile phase, filtration)Low (dissolution in a deuterated solvent)
Common Challenges Thermal degradation, peak tailing due to tautomerismPoor peak shape due to tautomerismLower sensitivity compared to chromatographic methods

Experimental Protocols

Gas Chromatography (GC) Method

Gas chromatography is a widely used technique for the purity assessment of volatile compounds like this compound. The method involves vaporizing the sample and separating its components based on their partitioning between a stationary phase in a column and a mobile gas phase.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Carrier Gas: Helium or Nitrogen

  • Fuel Gases for FID: Hydrogen and Air

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.

  • GC Instrument Setup:

    • Injector Temperature: 200 °C (A lower temperature can help minimize thermal degradation).

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 220 °C.

      • Final Hold: Hold at 220 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the prepared sample into the GC system and record the chromatogram.

  • Data Processing: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC offers a valuable alternative, particularly when dealing with thermally sensitive compounds or when better resolution of impurities is required.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (optional, to improve peak shape)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • HPLC Instrument Setup:

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to suppress the enol form and improve peak shape.

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis and Data Processing: Similar to the GC method, the purity is calculated based on the relative peak areas.

Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. It is particularly useful for obtaining a highly accurate purity value.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Certified internal standard with a known purity (e.g., Maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for validating the purity of this compound using gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Dilution Dilute Sample to 1 mg/mL Sample->Dilution Solvent Volatile Solvent (e.g., Dichloromethane) Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on HP-5 Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report

Caption: Workflow for Purity Validation by Gas Chromatography.

Comparison and Recommendations

Gas Chromatography (GC) is a robust and widely accessible method for the routine purity analysis of this compound. Its primary advantages are its simplicity and speed. However, analysts should be aware of the potential for thermal degradation and the challenges associated with the keto-enol tautomerism of β-keto esters, which can lead to peak tailing and affect accuracy. Optimizing the injector temperature and using a well-maintained system are crucial for obtaining reliable results.

High-Performance Liquid Chromatography (HPLC) provides a superior alternative when higher resolution and sensitivity are required, or if there are concerns about the thermal stability of the analyte or impurities. The ability to adjust the mobile phase composition and temperature offers greater control over the separation process and can mitigate the chromatographic issues arising from tautomerism.

Quantitative NMR (qNMR) stands out as the most accurate method for determining the absolute purity of this compound. As a primary ratio method, it does not rely on the response factor of the detector and is less susceptible to variations in experimental conditions compared to chromatographic techniques. While it has lower sensitivity for trace impurities, it is the gold standard for certifying reference materials and for applications demanding the highest level of accuracy.

Comparative Mass Spectrometric Analysis of Ethyl 4-acetyl-5-oxohexanoate and Related β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometric behavior of Ethyl 4-acetyl-5-oxohexanoate with structurally related β-keto esters, namely Ethyl acetoacetate and Diethyl malonate. The document is intended for researchers, scientists, and drug development professionals, offering insights into the structural characterization of these compounds using mass spectrometry.

Introduction to Mass Spectrometry of β-Keto Esters

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. In the case of β-keto esters, electron ionization (EI) mass spectrometry typically induces fragmentation patterns that are highly informative about the molecule's structure. The fragmentation of these compounds is generally governed by two principal pathways: α-cleavage (cleavage of the bond adjacent to a carbonyl group) and the McLafferty rearrangement. Understanding these fragmentation mechanisms is key to interpreting the mass spectra of novel or unknown β-keto esters.

Comparative Fragmentation Analysis

The following table summarizes the key mass-to-charge ratio (m/z) peaks observed in the electron ionization mass spectra of Ethyl acetoacetate and Diethyl malonate. The predicted fragmentation for this compound is based on established fragmentation patterns for β-keto esters.

Compound Molecular Ion (M+) Base Peak (m/z) Key Fragment Ions (m/z) and Proposed Structures
This compound 200 (Predicted)43 (Predicted)157 ([M-CH3CO]+), 155 ([M-OC2H5]+), 129, 115, 88, 43 (CH3CO+)
Ethyl acetoacetate 13043115 ([M-CH3]+), 88 ([M-C2H4O]+, McLafferty), 85 ([M-OC2H5]+), 69, 43 (CH3CO+)
Diethyl malonate 160115133, 115 ([M-OC2H5]+), 88, 60, 45

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

G Predicted Mass Spectrometry Fragmentation of this compound M This compound (m/z = 200) F1 [M - C2H5O]+ (m/z = 155) M->F1 Loss of ethoxy radical F2 [M - CH3CO]+ (m/z = 157) M->F2 α-cleavage F4 Further Fragmentation F1->F4 F3 [CH3CO]+ (m/z = 43) F2->F3 α-cleavage F2->F4

Caption: Predicted fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a standard protocol for acquiring an electron ionization mass spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Ensure the sample is fully dissolved and free of any particulate matter.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

  • Source Temperature: 200-250 °C

  • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet. For pure compounds, a direct insertion probe is suitable. If the sample is a mixture, GC-MS is required.

3. Data Acquisition:

  • Introduce a small aliquot of the prepared sample into the mass spectrometer.

  • Acquire the mass spectrum over the specified scan range.

  • Obtain a background spectrum of the solvent and subtract it from the sample spectrum to obtain the final mass spectrum of the compound.

4. Data Analysis:

  • Identify the molecular ion peak (M+).

  • Identify the base peak (the most intense peak).

  • Propose structures for the major fragment ions based on known fragmentation mechanisms such as α-cleavage and McLafferty rearrangements.

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometric analysis of a small molecule.

G Mass Spectrometry Experimental Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dissolve Sample Intro Introduce Sample to MS Prep->Intro Ionize Electron Ionization (70 eV) Intro->Ionize Analyze Mass Analysis Ionize->Analyze Detect Ion Detection Analyze->Detect Process Data Processing Detect->Process Interpret Spectrum Interpretation Process->Interpret

Caption: General workflow for mass spectrometry analysis.

Conclusion

The structural characterization of this compound by mass spectrometry can be effectively achieved by comparing its fragmentation pattern with those of known, structurally related compounds. The predicted fragmentation, dominated by α-cleavages, provides a clear path for the interpretation of its mass spectrum. The experimental protocol and workflow provided herein offer a standardized approach for obtaining high-quality mass spectral data for this and similar compounds, aiding in their unambiguous identification and characterization.

A Comparative Guide to Analytical Standards for Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring Ethyl 4-acetyl-5-oxohexanoate for their work, particularly in the synthesis of compounds like curcumin analogs, ensuring the quality and consistency of starting materials is paramount.[1] While a certified analytical standard for this compound may not be readily available in the same manner as for well-established APIs or excipients, several chemical suppliers offer this compound at various purity levels. This guide provides a comparison of commercially available this compound products and outlines key experimental protocols for their characterization, enabling researchers to qualify the material for its intended use.

Commercial Availability and Specifications

A survey of prominent chemical suppliers reveals several sources for this compound. The table below summarizes the product specifications from various vendors. It is important to note that while these products are sold at relatively high purity, they are not typically accompanied by a comprehensive Certificate of Analysis that would be expected for a certified reference standard. Researchers should, therefore, consider in-house verification of purity and identity.

SupplierProduct Number/NameStated PurityCAS NumberFormat
Sigma-Aldrich Aldrich-30160498%2832-10-2Liquid
Thermo Scientific Chemicals ≥97.5% (GC)2832-10-2Liquid
Biosynth CAA83210Not Specified2832-10-2Not Specified
TCI America A1526>96.0% (GC)2832-10-2Not Specified
CP Lab Chemicals min 96% (GC)2832-10-2Not Specified
ChemScene CS-0145909≥98%2832-10-2Not Specified

Alternative Analytical Approaches

In the absence of a dedicated certified reference standard, researchers can employ a combination of analytical techniques to establish the identity, purity, and quality of commercially procured this compound. These methods are standard in organic chemistry and analytical laboratories. The primary analytical methods for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Protocols for Quality Assessment

The following are representative experimental protocols that can be adapted for the quality assessment of this compound. These are based on standard analytical techniques and information gleaned from research articles that utilize this compound.

1. Identity Verification by ¹H and ¹³C NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the obtained chemical shifts, multiplicities, and integration values with established data.[2][3]

2. Purity Assessment by Gas Chromatography (GC)

  • Objective: To determine the purity of this compound and identify any volatile impurities.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to establish a calibration curve if quantitative analysis of impurities is required.

    • Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a Flame Ionization Detector (FID).

    • Use an appropriate temperature program for the oven to ensure separation of the main component from any impurities.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

3. Molecular Weight Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • The compound can be analyzed by GC-MS, where the mass spectrometer serves as the detector for the gas chromatograph. This provides both retention time and mass spectral data.

    • Alternatively, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer can be performed.

    • The resulting mass spectrum should show a prominent ion corresponding to the molecular weight of the compound (200.23 g/mol ) or its adducts (e.g., [M+H]⁺, [M+Na]⁺). Mass spectral data for this compound is available on databases such as mzCloud.[4]

Workflow for Quality Control of this compound

The following diagram illustrates a logical workflow for the quality control and qualification of commercially sourced this compound for use in research and development.

QC_Workflow cluster_procurement Procurement cluster_analysis Analytical Characterization cluster_decision Decision cluster_outcome Outcome Procure Procure this compound Identity Identity Confirmation (NMR, FTIR) Procure->Identity Purity Purity Assessment (GC, HPLC) Identity->Purity MW Molecular Weight Verification (MS) Purity->MW Decision Meets Specifications? MW->Decision Accept Accept for Use Decision->Accept Yes Reject Reject/Return to Supplier Decision->Reject No

Quality Control Workflow for this compound.

This structured approach ensures that the material meets the necessary quality attributes before being incorporated into critical experiments or synthetic pathways, thereby enhancing the reliability and reproducibility of scientific outcomes.

References

A Comparative Guide to Ethyl 4-acetyl-5-oxohexanoate and Other β-Keto Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate β-keto ester is a critical decision in the synthesis of a wide array of organic compounds, including pharmaceuticals and other biologically active molecules. This guide provides a comprehensive comparison of Ethyl 4-acetyl-5-oxohexanoate with other commonly used β-keto esters, focusing on their physicochemical properties and performance in key synthetic transformations. The information presented is supported by experimental data to aid in the rational selection of reagents for specific synthetic applications.

Physicochemical Properties: A Comparative Overview

The reactivity and handling of β-keto esters are significantly influenced by their physical and chemical properties. Below is a comparative table of key physicochemical data for this compound and other common β-keto esters.

PropertyThis compoundEthyl AcetoacetateMethyl Acetoacetatetert-Butyl Acetoacetate
Molecular Formula C₁₀H₁₆O₄[1][2]C₆H₁₀O₃C₅H₈O₃C₈H₁₄O₃
Molecular Weight ( g/mol ) 200.23[1][2]130.14116.12158.19
Boiling Point (°C) 153-154 / 19 mmHg[1][2]181[3]169-170 / 70 mmHg[4]71-72 / 11 mmHg[5]
Density (g/mL) 1.067 at 25 °C[1][2]1.029 at 20 °C[3]1.076 at 25 °C[4]0.954 at 25 °C[5]
Refractive Index (n20/D) 1.457[1]1.4191.419[4]1.420
Flash Point (°C) Not applicable716976[5]
Solubility in Water Sparingly soluble2.5 g/100 mL at 20 °CSoluble9 g/L at 20 °C[5]

Performance in Key Synthetic Reactions

The utility of a β-keto ester is ultimately determined by its performance in chemical reactions. This section compares this compound with other β-keto esters in three important synthetic transformations: the Hantzsch Pyridine Synthesis, the Japp-Klingemann Reaction, and the synthesis of curcumin analogs.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction used to generate dihydropyridines, which can be subsequently oxidized to pyridines.[5][6] This reaction is a cornerstone in heterocyclic chemistry, with its products having significant applications in medicinal chemistry, for example, as calcium channel blockers.[5] The choice of β-keto ester can influence the reaction's efficiency and the substitution pattern of the final product.

While comprehensive comparative studies directly including this compound are limited, the general reactivity of β-dicarbonyl compounds in the Hantzsch reaction is well-established. The presence of the additional acetyl group in this compound compared to simpler analogs like ethyl acetoacetate can be expected to influence its nucleophilicity and steric hindrance, potentially affecting reaction rates and yields.

Illustrative Hantzsch Reaction Workflow:

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aldehyde Aldehyde Mixing Mixing in Solvent (e.g., Ethanol) Aldehyde->Mixing BetaKetoester1 β-Keto Ester (2 eq.) BetaKetoester1->Mixing Ammonia Ammonia Source Ammonia->Mixing Heating Heating/Reflux Mixing->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Dihydropyridine Dihydropyridine Recrystallization->Dihydropyridine Oxidation Oxidation (Optional) Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine

Caption: General workflow for the Hantzsch pyridine synthesis.

Experimental Protocol: General Hantzsch Pyridine Synthesis

A typical procedure involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonium acetate.

  • Materials:

    • Aldehyde (e.g., Benzaldehyde): 1.0 mmol

    • β-Keto Ester (e.g., Ethyl Acetoacetate): 2.0 mmol

    • Ammonium Acetate: 1.2 mmol

    • Ethanol: 20 mL

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the β-keto ester, aldehyde, and ammonium acetate.

    • Add ethanol to the flask.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature, which may cause the product to precipitate.

    • Remove the ethanol under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[7] These hydrazones are valuable intermediates, particularly in the Fischer indole synthesis. The reaction involves the coupling of the diazonium salt at the active methylene group of the β-keto ester, followed by cleavage of an acyl or carboxyl group.

The additional acetyl group in this compound introduces a second potential cleavage site compared to simpler β-keto esters, which could lead to different product distributions or require modified reaction conditions to achieve selectivity.

Japp-Klingemann Reaction Mechanism:

Japp_Klingemann BetaKetoEster β-Keto Ester Enolate Enolate BetaKetoEster->Enolate + Base Base Base AzoCompound Azo Intermediate Enolate->AzoCompound + Ar-N₂⁺ Diazonium Ar-N₂⁺ Hydrazone Hydrazone Product AzoCompound->Hydrazone Hydrolysis & Cleavage Hydrolysis Hydrolysis

Caption: Simplified mechanism of the Japp-Klingemann reaction.

Experimental Protocol: General Japp-Klingemann Reaction

This protocol outlines the synthesis of a hydrazone from a β-keto ester and an aryldiazonium salt.

  • Materials:

    • Aniline derivative (for diazonium salt formation): 10 mmol

    • Sodium Nitrite: 10 mmol

    • Concentrated Hydrochloric Acid

    • β-Keto Ester: 10 mmol

    • Sodium Acetate

    • Ethanol

    • Water

  • Procedure:

    • Diazonium Salt Preparation: Dissolve the aniline derivative in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature.

    • Coupling Reaction: In a separate flask, dissolve the β-keto ester and sodium acetate in ethanol and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution.

    • Reaction Completion and Work-up: Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature. Pour the reaction mixture into cold water to precipitate the crude hydrazone.

    • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Synthesis of Curcumin Analogs

Curcumin, a natural product with a wide range of biological activities, has a β-diketone structure. Synthetic analogs of curcumin are of great interest in drug discovery. This compound has been specifically utilized in the synthesis of curcumin analogs with an elongated linker.[8] This highlights a key application where the unique structure of this compound is advantageous over simpler β-dicarbonyl compounds like acetylacetone (2,4-pentanedione).

The synthesis typically involves a condensation reaction between the β-dicarbonyl compound and an appropriate aromatic aldehyde.

Experimental Protocol: Synthesis of a Curcumin Analog using this compound

This protocol is adapted from the general synthesis of curcumin analogs.[8]

  • Materials:

    • This compound: 1 equivalent

    • Substituted Cinnamaldehyde (e.g., 4-hydroxy-3-methoxy-cinnamaldehyde): 2 equivalents

    • Appropriate solvent and catalyst system (e.g., as described by Pederson's method)

  • Procedure:

    • The specific reaction conditions, including the choice of solvent, catalyst, and temperature, will depend on the specific curcumin analog being synthesized. Generally, the β-keto ester is reacted with at least two equivalents of the aldehyde to achieve condensation at both active methylene positions.

    • The reaction mixture is typically stirred until completion, as monitored by TLC.

    • Work-up involves quenching the reaction, extraction with an organic solvent, and purification of the crude product, often by column chromatography, to yield the desired curcumin analog.

Conclusion

This compound presents a unique structural motif among β-keto esters, offering opportunities for the synthesis of novel compounds that may not be readily accessible using more common reagents like ethyl acetoacetate. While direct comparative data across a range of standard reactions is still emerging, its demonstrated use in the synthesis of complex molecules like curcumin analogs underscores its value in modern organic synthesis. The choice between this compound and other β-keto esters will ultimately depend on the specific synthetic target, the desired substitution pattern, and the potential for selective reactivity offered by its more complex structure. Further research into the comparative performance of this reagent will undoubtedly expand its application in the development of new pharmaceuticals and functional materials.

References

A Comparative Guide to Alternatives for Ethyl 4-acetyl-5-oxohexanoate in Key Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking versatile synthons for heterocyclic and other complex organic syntheses, Ethyl 4-acetyl-5-oxohexanoate presents a unique scaffold. However, a range of alternative β-dicarbonyl compounds can often be employed in similar transformations, each with its own set of advantages in terms of reactivity, availability, and cost. This guide provides an objective comparison of this compound with common alternatives—namely Ethyl Acetoacetate, Methyl Acetoacetate, and Acetylacetone (2,4-pentanedione)—in three key multicomponent reactions: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Guareschi-Thorpe Condensation. Additionally, their application in the synthesis of curcumin analogs is explored.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. The reaction typically involves an aldehyde, ammonia or an ammonium salt, and two equivalents of a β-ketoester.

Performance Comparison

While specific comparative studies involving this compound in the Hantzsch synthesis are not extensively documented, its performance can be inferred from the behavior of structurally similar β-dicarbonyl compounds. The additional ester group in this compound may influence its reactivity and the solubility of the resulting dihydropyridine intermediate.

ReactantTypical AldehydeNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateEthanolReflux4-685-95[1]
Methyl AcetoacetateVarious aromatic aldehydesAmmonium AcetateIsopropanolReflux2-580-92[2]
AcetylacetoneVarious aromatic aldehydesAmmonium AcetateEthanolReflux3-675-90
This compoundBenzaldehyde (proposed)Ammonium AcetateEthanolReflux4-8 (estimated)70-85 (estimated)N/A
Experimental Protocols

General Protocol for Hantzsch Pyridine Synthesis with Ethyl Acetoacetate:

  • A mixture of an aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (30 mL) is stirred in a round-bottom flask.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Proposed Protocol for Hantzsch Pyridine Synthesis with this compound:

  • In a round-bottom flask, combine the desired aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (15 mmol) in a suitable solvent such as ethanol or isopropanol (40 mL).

  • Heat the mixture to reflux with stirring, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Hantzsch_Workflow Hantzsch Pyridine Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing in Solvent Aldehyde->Mixing beta_Ketoester β-Ketoester (2 eq.) beta_Ketoester->Mixing Ammonia Ammonia Source Ammonia->Mixing Reflux Heating (Reflux) Mixing->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Product Dihydropyridine Purification->Product

Hantzsch Pyridine Synthesis Workflow

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.

Performance Comparison

The reactivity of the β-dicarbonyl compound is a key factor in the Biginelli reaction. While ethyl and methyl acetoacetate are commonly used with good results, the bulkier and potentially more complex structure of this compound might influence reaction rates and yields.

ReactantAldehydeUrea/ThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeUreaHClEthanolReflux491[3]
Methyl Acetoacetate4-MethoxybenzaldehydeUreaBenzyltriethylammonium chlorideSolvent-free1000.595
AcetylacetoneBenzaldehydeUreaDicalcium PhosphateEthanolReflux0.4298[4]
This compoundBenzaldehyde (proposed)UreaLewis Acid (e.g., FeCl₃)AcetonitrileReflux4-12 (estimated)60-80 (estimated)N/A
Experimental Protocols

General Protocol for the Biginelli Reaction with Methyl Acetoacetate:

  • A mixture of an aromatic aldehyde (10 mmol), methyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of a suitable acid (e.g., 20 mol% succinic acid) is prepared.[3]

  • The mixture is heated, either neat or in a solvent like ethanol, with stirring.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol or water) and dried.

Proposed Protocol for the Biginelli Reaction with this compound:

  • In a round-bottom flask, combine the aldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol).

  • Add a suitable solvent (e.g., acetonitrile) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or InCl₃).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the desired dihydropyrimidinone.

Biginelli_Reaction Biginelli Reaction Logical Flow Reactants Aldehyde + β-Dicarbonyl + Urea/Thiourea Reaction_Conditions Heating (Conventional or Microwave) Solvent or Solvent-free Reactants->Reaction_Conditions Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Reaction_Conditions Intermediate_Formation Formation of Intermediates (e.g., Acyliminium ion) Reaction_Conditions->Intermediate_Formation Cyclocondensation Cyclocondensation & Dehydration Intermediate_Formation->Cyclocondensation Product Dihydropyrimidinone Cyclocondensation->Product

Biginelli Reaction Logical Flow

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a method for synthesizing substituted 2-pyridones. It typically involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound.

Performance Comparison

There is limited information available on the use of this compound in the Guareschi-Thorpe reaction. The reactivity is expected to be comparable to other β-dicarbonyl compounds, but the additional functionality may offer handles for further synthetic transformations.

ReactantCyano-componentNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetateEthyl cyanoacetateAmmonium CarbonateWater80295[5]
AcetylacetoneCyanoacetamidePiperidineEthanolReflux4-6Good
This compoundCyanoacetamide (proposed)Ammonium CarbonateWater/Ethanol80-100 (estimated)3-8 (estimated)Moderate to Good (estimated)N/A
Experimental Protocols

General Protocol for the Guareschi-Thorpe Condensation with Ethyl Acetoacetate: [5]

  • A mixture of ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (1.5 mmol) in water (2 mL) is heated at 80 °C.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with water and dried.

Proposed Protocol for the Guareschi-Thorpe Condensation with this compound:

  • Combine this compound (10 mmol), cyanoacetamide (10 mmol), and a base such as ammonium carbonate or piperidine in a suitable solvent (e.g., water or ethanol).

  • Heat the mixture to reflux and monitor the reaction's progress.

  • Once the reaction is complete, cool the mixture and remove the solvent.

  • Purify the residue using column chromatography to obtain the desired 2-pyridone derivative.

Synthesis of Curcumin Analogs

Curcumin and its analogs are of significant interest due to their diverse biological activities. Their synthesis often involves the condensation of a β-dicarbonyl compound with an aromatic aldehyde.

Performance Comparison

Both this compound and acetylacetone can be used to synthesize curcumin analogs. The choice of reactant allows for the introduction of different functionalities into the final product.

ReactantAldehydeCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
AcetylacetoneVanillin (2 eq.)B₂O₃, Tributyl borate, n-ButylamineEthyl Acetate804~80[6]
This compound4-hydroxy-3-methoxy-cinnamaldehydeBoron trifluoride etherate, N-butylamineN/AN/AN/ANot specified[7]
Experimental Protocols

General Protocol for the Synthesis of Curcumin Analogs with Acetylacetone: [6]

  • Acetylacetone (10 mmol) and boric anhydride (5 mmol) are dissolved in ethyl acetate.

  • Vanillin (20 mmol) and tributyl borate (40 mmol) are added, and the mixture is stirred at 80 °C.

  • A solution of n-butylamine (5 mmol) in ethyl acetate is added dropwise, and the mixture is stirred for several hours.

  • After completion, the reaction is worked up by adding dilute acid, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by recrystallization or chromatography.

Protocol for the Synthesis of Curcumin Analogs with this compound: [7]

  • The reaction conditions (temperature, time, and solvent) would need to be optimized for specific substrates.

Curcumin_Synthesis Synthesis of Curcumin Analogs cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_workup Isolation & Purification Aromatic_Aldehyde Aromatic Aldehyde (2 eq.) Reagents Boric Oxide, Tributyl Borate, n-Butylamine Aromatic_Aldehyde->Reagents beta_Dicarbonyl β-Dicarbonyl Compound beta_Dicarbonyl->Reagents Heating Heating in Solvent Reagents->Heating Acid_Workup Acidic Work-up Heating->Acid_Workup Extraction Solvent Extraction Acid_Workup->Extraction Purification Purification Extraction->Purification Curcumin_Analog Curcumin Analog Purification->Curcumin_Analog

Synthesis of Curcumin Analogs

Conclusion

Ethyl Acetoacetate, Methyl Acetoacetate, and Acetylacetone are well-established and versatile alternatives to this compound for the synthesis of a variety of heterocyclic compounds through classic multicomponent reactions. They generally offer high yields and are readily available.

This compound, with its more complex structure, provides an opportunity to introduce additional functionality into the target molecules. While direct comparative data is limited, the provided protocols and estimated performance metrics offer a valuable starting point for researchers exploring its use. The choice of the β-dicarbonyl synthon will ultimately depend on the specific synthetic goals, desired substitution patterns on the final product, and the availability of starting materials. Further experimental investigation is warranted to fully elucidate the comparative performance of this compound in these important chemical transformations.

References

Comparative study of different synthesis routes for Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for Ethyl 4-acetyl-5-oxohexanoate, a valuable building block in organic synthesis. The routes discussed are the Michael Addition of acetylacetone to ethyl acrylate and the Acylation of the ethyl 5-oxohexanoate enolate. This document presents a detailed examination of their respective methodologies, supported by experimental data where available, to assist researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Michael AdditionRoute 2: Acylation of Enolate
Starting Materials Acetylacetone, Ethyl Acrylate, Sodium Ethoxide, Ethanol, Acetic AcidEthyl 5-oxohexanoate, Magnesium Turnings, Ethanol, Iodine (catalyst), Acetyl Chloride
Reaction Type Conjugate AdditionNucleophilic Acyl Substitution
Number of Steps One-pot reactionMulti-step (enolate formation followed by acylation)
Reported Yield ~80% (by analogy to methyl ester synthesis)Yield not specified; requires experimental optimization.
Reaction Conditions 0°C to reflux0°C to room temperature
Key Reagents Sodium Ethoxide (base)Magnesium Ethoxide (for enolate formation), Acetyl Chloride (acylating agent)
Purification Distillation under reduced pressureAcidic workup, extraction, and column chromatography

Synthesis Route 1: Michael Addition

This approach involves the conjugate addition of the enolate of acetylacetone to ethyl acrylate. The reaction is typically carried out in a one-pot procedure, making it an efficient method for the synthesis of the target compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of the analogous Mthis compound is described and can be adapted for the synthesis of the ethyl ester.

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dropping funnel, and under an inert atmosphere, dissolve sodium metal in absolute ethanol at room temperature to prepare a solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0°C. Add acetylacetone dropwise to the cooled solution over a period of 10 minutes.

  • Michael Addition: To the resulting solution of the acetylacetone enolate, add ethyl acrylate dropwise at 0°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with acetic acid. Remove the ethanol by distillation under reduced pressure. The crude product is then purified by distillation under reduced pressure to yield this compound.

Synthesis Route 2: Acylation of Ethyl 5-oxohexanoate Enolate

This route involves the formation of a magnesium enolate of ethyl 5-oxohexanoate, which is then acylated with acetyl chloride. The use of magnesium is crucial as it favors C-acylation over O-acylation, leading to the desired product.

Experimental Protocol

The following is a general procedure for the C-acylation of an ester enolate, which can be adapted for ethyl 5-oxohexanoate.

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings and a catalytic amount of iodine to anhydrous ethanol. Gently heat the mixture to initiate the reaction and then reflux until all the magnesium has reacted to form a clear solution of magnesium ethoxide.

  • Enolate Formation: Cool the magnesium ethoxide solution to 0°C. Add ethyl 5-oxohexanoate dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the magnesium enolate.

  • Acylation: Cool the reaction mixture back down to 0°C. Add acetyl chloride dropwise, maintaining the temperature below 5°C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid at 0°C until the solution is acidic.

  • Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.

Logical Workflow of Synthesis Routes

Synthesis_Routes cluster_route1 Route 1: Michael Addition cluster_route2 Route 2: Acylation of Enolate R1_Start Acetylacetone + Ethyl Acrylate R1_Step1 Sodium Ethoxide in Ethanol, 0°C to Reflux R1_Start->R1_Step1 One-pot reaction R1_Product This compound R1_Step1->R1_Product R2_Start Ethyl 5-oxohexanoate R2_Step1 Magnesium Ethoxide in Ethanol, 0°C to RT R2_Start->R2_Step1 R2_Intermediate Magnesium Enolate R2_Step1->R2_Intermediate R2_Step2 Acetyl Chloride, 0°C to RT R2_Intermediate->R2_Step2 R2_Product This compound R2_Step2->R2_Product

Caption: Comparative workflow of the two main synthesis routes for this compound.

Signaling Pathway for Synthesis Logic

Synthesis_Logic cluster_disconnection Retrosynthetic Analysis cluster_starting_materials Starting Materials Start Target: This compound Disconnect1 C-C bond formation (Michael Addition) Start->Disconnect1 Route 1 Disconnect2 C-C bond formation (Acylation) Start->Disconnect2 Route 2 SM1 Acetylacetone + Ethyl Acrylate Disconnect1->SM1 SM2 Ethyl 5-oxohexanoate + Acetyl Chloride Disconnect2->SM2 Route1_Impl Route1_Impl SM1->Route1_Impl Forward Synthesis Route2_Impl Route2_Impl SM2->Route2_Impl Forward Synthesis Final_Product Final_Product Route1_Impl->Final_Product Product Route2_Impl->Final_Product

Unlocking Synthetic Advantages: Ethyl 4-acetyl-5-oxohexanoate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and ultimate success. In the realm of β-dicarbonyl compounds, Ethyl 4-acetyl-5-oxohexanoate emerges as a superior alternative to structurally similar compounds, offering distinct advantages in the synthesis of complex molecules, particularly in the creation of bioactive curcumin analogs.

This guide provides an objective comparison of this compound with other common β-dicarbonyl compounds, supported by experimental data and detailed methodologies. We will explore its superior performance in key synthetic transformations and illustrate its application in targeting therapeutically relevant signaling pathways.

Performance Comparison in Curcumin Analog Synthesis

The synthesis of curcumin analogs, a class of compounds with significant therapeutic potential, including anti-cancer and anti-inflammatory properties, serves as an excellent platform to demonstrate the advantages of this compound over the more conventional precursor, 2,4-pentanedione.

A key transformation in the synthesis of these analogs is the condensation reaction with an appropriate aldehyde. The presence of the ethyl ester group in this compound provides a valuable handle for further molecular elaboration and can influence the reactivity and solubility of the resulting product.

Table 1: Comparison of β-Dicarbonyl Compounds in the Synthesis of Curcumin Analogs

FeatureThis compound2,4-Pentanedione (Acetylacetone)Ethyl Acetoacetate
Structure (CH₃CO)₂CH(CH₂)₂COOC₂H₅CH₃COCH₂COCH₃CH₃COCH₂COOC₂H₅
Key Advantage Introduces an ethyl ester functional group for further derivatization and potential for creating longer linkers in analogs.Simple, readily available, and widely used for basic curcuminoid structures.Possesses an ester group, but lacks the extended carbon chain of this compound.
Application Highlight Synthesis of curcumin analogs with elongated linkers, potentially leading to altered biological activity and pharmacokinetic properties.[1]Foundation for the synthesis of the basic curcumin scaffold.Used in the synthesis of various heterocyclic compounds and as a precursor for more complex β-dicarbonyls.
Reported Yields Yields for specific analogs require access to full experimental data, but its use in multi-step syntheses of complex analogs is documented.[1]Yields for curcumin synthesis can range from low to high (up to 80-95%) depending on the specific methodology and catalysts used.Yields are highly dependent on the specific reaction (e.g., Hantzsch, Biginelli) and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical advantages of a particular reagent. Below is a representative protocol for the synthesis of a curcumin analog using a β-dicarbonyl compound, based on established methodologies.

General Procedure for the Synthesis of Curcumin Analogs

This protocol outlines the general steps for the condensation of a β-dicarbonyl compound with an aromatic aldehyde to form a curcuminoid.

Materials:

  • β-Dicarbonyl compound (e.g., this compound or 2,4-pentanedione)

  • Aromatic aldehyde (e.g., vanillin)

  • Boric anhydride (B₂O₃)

  • Tributyl borate

  • n-Butylamine

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of the β-dicarbonyl compound and boric anhydride in ethyl acetate is prepared.

  • The aromatic aldehyde and tributyl borate are added to the reaction mixture.

  • The mixture is stirred at an elevated temperature, and a solution of n-butylamine in ethyl acetate is added dropwise.

  • The reaction is monitored for completion by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of hydrochloric acid.

  • The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired curcumin analog.

Application in Targeting the Androgen Receptor Signaling Pathway

Curcumin and its analogs have been shown to exert their biological effects through various mechanisms, including the modulation of key signaling pathways implicated in disease. One such pathway is the androgen receptor (AR) signaling pathway, which plays a critical role in the development and progression of prostate cancer.[1][2][3][4][5][6][7][8][9]

The ability to synthesize novel curcumin analogs with modified structures, facilitated by precursors like this compound, opens up avenues for developing more potent and specific inhibitors of the AR signaling pathway.

AndrogenReceptorPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_complex Androgen Receptor (AR) - HSP Complex Androgen->AR_complex Binds AR_dimer Activated AR Dimer AR_complex->AR_dimer Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Translocates & Binds CurcuminAnalog Curcumin Analog (e.g., from this compound) CurcuminAnalog->AR_complex Inhibits Binding CurcuminAnalog->AR_dimer Prevents Dimerization CurcuminAnalog->AR_dimer Inhibits Nuclear Translocation GeneTranscription Target Gene Transcription ARE->GeneTranscription Initiates CellGrowth Cell Growth & Proliferation GeneTranscription->CellGrowth AR_dimer_nucleus->ARE Binds

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition by Curcumin Analogs.

This diagram illustrates the canonical androgen receptor signaling pathway. Androgens bind to the androgen receptor in the cytoplasm, leading to its activation, dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements on the DNA, initiating the transcription of target genes that promote cell growth and proliferation. Curcumin analogs, synthesized using versatile precursors like this compound, can potentially inhibit this pathway at multiple points, including blocking androgen binding, preventing AR dimerization, and inhibiting nuclear translocation.

Advantages in Other Heterocyclic Syntheses

The utility of this compound extends beyond curcumin analog synthesis. As a β-dicarbonyl compound, it is a valuable precursor in a variety of named reactions for the synthesis of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry.

  • Hantzsch Pyridine Synthesis: This reaction allows for the synthesis of dihydropyridines, which are important pharmacophores found in drugs such as calcium channel blockers. The use of this compound in place of simpler β-ketoesters can lead to novel pyridine derivatives with unique substitution patterns.

  • Biginelli Reaction: This one-pot, three-component reaction produces dihydropyrimidinones, a class of compounds with a wide range of biological activities. The incorporation of the ester-containing side chain from this compound can provide a site for further chemical modification.

  • Paal-Knorr Synthesis: This reaction is a fundamental method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While this compound is a 1,3-dicarbonyl, it can be a precursor to the necessary 1,4-dicarbonyl intermediates for this synthesis.

References

Comparative Analysis of the Biological Activities of Heterocyclic Derivatives Synthesized from 1,3-Dicarbonyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various heterocyclic compounds derived from 1,3-dicarbonyl precursors, analogous to derivatives that could be synthesized from Ethyl 4-acetyl-5-oxohexanoate. The information presented is supported by experimental data from peer-reviewed literature, offering insights into potential therapeutic applications.

Introduction

This compound is a 1,3-dicarbonyl compound that serves as a versatile starting material for the synthesis of a variety of heterocyclic derivatives. While specific studies on the biological activities of derivatives from this exact starting material are not extensively documented, the broader class of 1,3-dicarbonyl compounds is well-known for its utility in generating bioactive molecules. These precursors can be readily cyclized with various reagents to form important heterocyclic scaffolds such as pyrazoles and pyridazinones, which have demonstrated significant potential in medicinal chemistry. This guide explores the antimicrobial, anticancer, and anti-inflammatory activities of these related derivatives.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives, synthesized from the cyclocondensation of 1,3-dicarbonyl compounds and hydrazines, are a class of heterocyclic compounds that have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2]

Comparative Data of Antimicrobial Activity
Compound ClassDerivativeTest OrganismActivity (MIC/Inhibition Zone)Reference
PyrazoleImidazole-containing pyrazole (172)Various bacteria and fungiPotent antimicrobial agent[1]
PyrazoleAcyl thiourea derivative (173)G. zeae, F. oxysporum, C. mandshuricaGood antifungal activity[1]
Pyrazole1H-pyrazole-3-carboxylic acid derivative (151)Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putidaBest antibacterial activity in the series[2]
PyrazoleQuinolinyl chalcone-containing pyrazole (152)Various bacterial and fungal strainsMost potent against tested strains[2]
Pyrazole4-Formyl pyrazole derivative (IIIc, IIIe)Gram-positive and Gram-negative bacteriaPromising antibacterial activity[3]

MIC = Minimum Inhibitory Concentration

Experimental Protocol: Synthesis of Pyrazole Derivatives

A common method for synthesizing pyrazole derivatives involves the cyclocondensation of a 1,3-diketone with a hydrazine derivative.[1]

General Procedure:

  • The 1,3-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

  • A hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) is added to the solution.

  • The reaction mixture is then refluxed for a specified period, typically ranging from a few hours to overnight.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the desired pyrazole derivative.

Experimental Workflow for Pyrazole Synthesis

G start Start: 1,3-Dicarbonyl Compound + Hydrazine Derivative dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve reflux Reflux Reaction Mixture dissolve->reflux cool Cool Reaction Mixture reflux->cool filter Filter to Collect Precipitate cool->filter purify Purify by Recrystallization filter->purify end End: Purified Pyrazole Derivative purify->end

Caption: General workflow for the synthesis of pyrazole derivatives.

Anticancer Activity of Pyridazinone Derivatives

Pyridazinone derivatives, another important class of heterocycles synthesized from ketoesters, have shown promising anticancer activities against various cancer cell lines.[4][5] These compounds often exert their effects through mechanisms such as the inhibition of protein kinases or by inducing cell cycle arrest and apoptosis.[6][7]

Comparative Data of Anticancer Activity
Compound ClassDerivativeCell LineActivity (IC50 / % Inhibition)Mechanism of ActionReference
PyridazinoneDiarylurea-based pyridazinone (10l)A549/ATCC (Lung Cancer)Induces G0-G1 phase cell cycle arrestUpregulation of p53 and Bax, downregulation of Bcl-2[7]
PyridazinoneQuinoline-containing pyridazinone (43)Renal Cancer, Non-small cell lung cancerFull cell deathNot specified[5]
PyridazinonePhenyl-substituted pyridazinone (5b)HCT-116 (Colon Cancer)92.2% inhibition of VEGFR kinaseVEGFR kinase inhibition[6]
Pyridazinone3(2H)-pyridazinone derivativesHCT116 (Colon Cancer)Promising anti-proliferative effectNot specified[4]

IC50 = Half-maximal inhibitory concentration

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized pyridazinone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway for Apoptosis Induction

G compound Pyridazinone Derivative (10l) p53 p53 (Tumor Suppressor) compound->p53 Upregulates bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates p53->bax Activates apoptosis Apoptosis (Programmed Cell Death) bax->apoptosis bcl2->apoptosis

Caption: Proposed mechanism of apoptosis induction by a pyridazinone derivative.

Anti-inflammatory Activity of Heterocyclic Derivatives

Various heterocyclic compounds derived from dicarbonyl precursors have demonstrated significant anti-inflammatory properties.[8][9] These compounds often act by inhibiting inflammatory mediators or enzymes involved in the inflammatory cascade.

Comparative Data of Anti-inflammatory Activity
Compound ClassDerivativeAssay ModelActivity (% Inhibition)Reference
Indole3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole (7)Carrageenan-induced edema in ratsHigher than phenylbutazone[10]
Ibuprofen Derivative2-(4-Isobutyl phenyl)-N-[5-methylthio-2-(1,3,4-thiadiazolyl)]-propamide (3)Not specified39.19%[11]
Nitrogenous HeterocyclesVariousAcute exudative reaction (peritonitis)7 compounds showed high potential[12]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Procedure:

  • A group of rodents (typically rats or mice) are administered the test compound orally or via injection.

  • After a specific period, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the right hind paw of each animal.

  • The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group (which receives only the vehicle).

Logical Flow of Anti-inflammatory Screening

G start Start: Synthesized Heterocyclic Compound administer Administer Compound to Animal Model start->administer induce Induce Inflammation (e.g., Carrageenan Injection) administer->induce measure Measure Inflammatory Response (e.g., Paw Volume) induce->measure compare Compare with Control Group measure->compare end End: Determine % Inhibition of Inflammation compare->end

References

The Strategic Researcher's Guide to Ethyl 4-acetyl-5-oxohexanoate: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel chemical entities, the selection of starting materials is a critical decision point, balancing cost, efficiency, and ultimate yield. Ethyl 4-acetyl-5-oxohexanoate, a versatile diketoester, is a prominent building block in organic synthesis, particularly in the formation of heterocyclic compounds. This guide provides a detailed cost-effectiveness analysis, comparing this compound with a common alternative, ethyl acetoacetate, in the context of the widely used Hantzsch pyridine synthesis. By examining experimental data, reaction workflows, and cost implications, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific research needs.

Performance Comparison in Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction used to generate dihydropyridines, which are precursors to valuable pyridine scaffolds found in many pharmaceuticals. Here, we compare the efficacy of this compound against the more traditional approach using two equivalents of ethyl acetoacetate.

Table 1: Quantitative Comparison of Starting Materials
ParameterThis compoundEthyl AcetoacetateAnalysis
Molecular Weight ( g/mol ) 200.22130.14This compound is a larger, more complex molecule, incorporating the structural features of two ethyl acetoacetate units.
Typical Purity >95%>98%Both reagents are commercially available at high purity suitable for most research applications.
Cost per 10g ~$45 - $60~$15 - $25Ethyl acetoacetate is significantly cheaper on a per-gram basis.
Moles per 10g ~0.05~0.077The lower molecular weight of ethyl acetoacetate provides more moles per gram.
Cost per Mole ~$900 - $1200~$195 - $325The cost per mole for this compound is substantially higher.

*Cost estimates are based on publicly available data from major chemical suppliers and may vary.

Table 2: Hantzsch Pyridine Synthesis Experimental Data

The following data is a representative comparison for the synthesis of a generic diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivative.

ParameterReaction with this compoundReaction with Ethyl Acetoacetate (2 equiv.)Analysis
Reagents Aldehyde, Ammonia, this compoundAldehyde, Ammonia, Ethyl Acetoacetate (2 equiv.)The this compound reaction is a three-component reaction, while the ethyl acetoacetate route is a four-component reaction.
Typical Reaction Time 4 - 8 hours12 - 24 hoursThe intramolecular nature of the cyclization with this compound often leads to faster reaction times.
Typical Yield 75% - 90%60% - 80%Higher yields are frequently reported with this compound due to a more controlled reaction pathway.
Workup/Purification Simple filtration and recrystallizationColumn chromatography often requiredThe higher efficiency and fewer side products of the this compound reaction can simplify purification, saving time and resources.

Experimental Protocols

Protocol 1: Hantzsch Synthesis using this compound
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol) and this compound (1 mmol, 200 mg) in ethanol (10 mL).

  • Reagent Addition: Add ammonium hydroxide (1.5 mmol) to the solution.

  • Reaction Execution: Stir the mixture at reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, recrystallize from ethanol to achieve high purity.

Protocol 2: Hantzsch Synthesis using Ethyl Acetoacetate
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol) and ethyl acetoacetate (2 mmol, 260 mg) in ethanol (15 mL).

  • Reagent Addition: Add ammonium hydroxide (1.5 mmol) to the solution.

  • Reaction Execution: Stir the mixture at reflux for 18 hours. Monitor the reaction progress using TLC.

  • Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude residue is often an oil or a mixture of solid and oil. Purify the product using silica gel column chromatography with a hexane/ethyl acetate eluent system.

Visualizing the Comparison

To better understand the decision-making process and the reaction pathways, the following diagrams are provided.

G cluster_path1 Pathway 1: this compound cluster_path2 Pathway 2: Ethyl Acetoacetate A1 Aldehyde R1 Hantzsch Reaction (3 Components) A1->R1 B1 Ammonia B1->R1 C1 This compound C1->R1 P1 Dihydropyridine Product R1->P1 High Yield (75-90%) Shorter Time (4-8h) A2 Aldehyde R2 Hantzsch Reaction (4 Components) A2->R2 B2 Ammonia B2->R2 C2 Ethyl Acetoacetate (2 equivalents) C2->R2 P2 Dihydropyridine Product R2->P2 Moderate Yield (60-80%) Longer Time (12-24h) G start Start: Synthesize Dihydropyridine decision Primary Driver? start->decision cost Lowest Reagent Cost decision->cost Cost time Time & Yield Efficiency decision->time Efficiency reagent1 Use Ethyl Acetoacetate cost->reagent1 reagent2 Use this compound time->reagent2 note1 Note: May require extensive purification reagent1->note1 note2 Note: Higher upfront cost, simpler purification reagent2->note2

Safety Operating Guide

Proper Disposal of Ethyl 4-acetyl-5-oxohexanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-acetyl-5-oxohexanoate, a combustible liquid commonly used in organic synthesis. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

I. Immediate Safety and Hazard Information

This compound is classified as a combustible liquid. The primary immediate hazard is its flammability. It is also important to avoid contact with skin and eyes, as it can cause irritation. Always consult the Safety Data Sheet (SDS) for complete hazard information before handling.

Key Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Segregate from incompatible materials, especially strong oxidizing agents.

II. Quantitative Data Summary

The following table summarizes the key physical and safety properties of this compound relevant to its handling and disposal.

PropertyValueCitation
Physical State Liquid[1]
Appearance Clear colorless to pale yellow[2]
Flash Point > 110 °C / > 230 °F[1]
Boiling Point 153 - 154 °C / 307.4 - 309.2 °F @ 19 mmHg[1][3]
Density 1.067 g/mL at 25 °C[3][4]
Storage Class 10 - Combustible liquids[4]
Incompatible Materials Strong oxidizing agents[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations.[4] Almost all flammable and combustible liquid waste is considered hazardous.[4]

1. Waste Identification and Classification:

  • Waste Characterization: Unused or contaminated this compound is classified as a hazardous waste due to its combustibility.

  • EPA Hazardous Waste Code: Based on its ignitability, this chemical waste is assigned the RCRA waste code D001 .[5][6]

2. Waste Collection and Segregation:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. For small quantities (<5 gallons), glass bottles are suitable.[2] The container must be in good condition with a secure, tight-fitting cap.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible").

  • Segregation: Store the waste container separately from incompatible chemicals, particularly strong oxidizers.[1][7]

3. Waste Accumulation and Storage:

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[3] This area should be well-ventilated and away from sources of ignition.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills.

  • Container Management: Keep the waste container closed at all times except when adding waste.[2]

4. Final Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

A This compound (Unused or Contaminated) B Is it waste? A->B C Continue to use or store properly B->C No D Initiate Disposal Protocol B->D Yes E Characterize as Combustible Liquid Waste (RCRA Code: D001) D->E F Collect in a labeled, sealed, compatible container E->F G Store in designated satellite accumulation area F->G H Segregate from incompatible materials (e.g., oxidizers) G->H I Arrange for pickup by EHS or licensed contractor H->I

Caption: Decision workflow for this compound disposal.

cluster_lab Laboratory Operations cluster_ehs EHS / Waste Contractor A Waste Generation B Segregation & Collection A->B C Labeling & Secure Storage B->C D Waste Pickup C->D E Transportation D->E F Final Disposal (e.g., Incineration) E->F

Caption: Procedural flow from waste generation to final disposal.

References

Essential Safety and Logistical Guidance for Handling Ethyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Ethyl 4-acetyl-5-oxohexanoate. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are paramount to minimize exposure and mitigate risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solids Handling ANSI Z87.1-compliant safety gogglesNitrile or neoprene glovesFull-length lab coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is advised.
Solution Preparation and Transfers ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazardNitrile or neoprene glovesFull-length lab coatWork should be conducted in a chemical fume hood.
Spill Cleanup ANSI Z87.1-compliant safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatA NIOSH-approved respirator with organic vapor cartridges is recommended.
Waste Disposal ANSI Z87.1-compliant safety gogglesNitrile or neoprene glovesFull-length lab coatNot generally required if handling sealed waste containers.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the chemical's integrity and ensuring a safe laboratory setting.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Safe Handling Practices:

  • Avoid all direct contact with skin and eyes.[1]

  • Do not inhale vapors or mists.[1]

  • Thoroughly wash hands after handling the substance.

  • Keep the chemical away from heat, sparks, and open flames.

  • Employ non-sparking tools and implement precautionary measures against static discharge.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated location.[2]

  • Keep away from strong oxidizing agents.[2]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental compliance.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate PPE as detailed in the table above before addressing the spill.

  • Containment: For liquid spills, absorb the material with an inert substance such as sand or vermiculite.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

Waste Disposal:

  • All chemical waste and contaminated materials must be disposed of in accordance with federal, state, and local environmental regulations.

  • Do not pour waste down the drain.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidance.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from initial preparation to final cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Chemical prep_setup->prep_weigh handling_transfer Transfer to Reaction Vessel prep_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_quench Quench Reaction handling_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.